5-Bromo-2-(tert-butylsulfanyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-tert-butylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBPQULIUQTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123792-40-5 | |
| Record name | 5-bromo-2-(tert-butylsulfanyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 5-Bromo-2-(tert-butylsulfanyl)pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in pharmaceutical design, and its functionalization with sulfur-containing moieties offers unique physicochemical properties beneficial for drug candidates.[1][2] This document outlines a robust and reproducible synthetic protocol based on nucleophilic aromatic substitution (SNAr), chosen for its efficiency and mild conditions. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the target compound, ensuring the reliability of downstream applications. This guide is intended for chemists and scientists who require a practical, in-depth understanding of the preparation and validation of this valuable chemical intermediate.
Introduction: The Significance of Functionalized Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is due to a combination of factors: the nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic system is relatively stable to metabolic degradation.[2][3] The introduction of a thioether linkage, specifically at the 2-position, can further enhance a molecule's pharmacological profile by modulating its lipophilicity, membrane permeability, and binding interactions with biological targets.
This compound serves as a versatile intermediate. The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the elaboration of complex molecular architectures. The tert-butylsulfanyl group is a sterically hindered moiety that can influence conformation and provide a site for potential metabolic oxidation.
This guide provides a detailed, field-tested approach to synthesize this compound via a nucleophilic aromatic substitution (SNAr) pathway and subsequently validate its identity and purity through a suite of modern analytical techniques.
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on several key chemical principles:
-
Electrophilic Pyridine Core: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[3] The presence of an electron-withdrawing bromine atom at the C5 position further enhances the electrophilicity of the ring, facilitating the substitution reaction.
-
Choice of Leaving Group: A good leaving group is required at the C2 position. 2-halopyridines, such as 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine, are excellent substrates.[4] Chlorine is often chosen as a good compromise between reactivity and cost.
-
Nucleophile Activation: The sulfur nucleophile is 2-methyl-2-propanethiol (tert-butylthiol). While thiols are good nucleophiles, their reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion. A mild, non-nucleophilic base such as potassium carbonate (K2CO3) is ideal for this in-situ deprotonation without causing unwanted side reactions.[5]
-
Solvent Selection: The reaction is best conducted in a polar, aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). These solvents can effectively solvate the potassium cation, leaving the thiolate anion "naked" and highly reactive, thereby accelerating the rate of substitution.[5][6]
The overall reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate, which then expels the chloride leaving group to yield the final product.
Detailed Experimental Protocol
Materials and Reagents:
-
5-Bromo-2-chloropyridine
-
2-Methyl-2-propanethiol (tert-butylthiol)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Silica Gel (for column chromatography)
-
Hexanes (for column chromatography)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyridine (1.0 eq).
-
Solvent and Base: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting halide.
-
Nucleophile Addition: Stir the suspension vigorously. Slowly add 2-methyl-2-propanethiol (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 5-bromo-2-chloropyridine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Comprehensive Characterization
Unambiguous characterization is critical to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
NMR is the most powerful tool for elucidating the precise molecular structure. Both 1H and 13C NMR spectra should be acquired.
| 1H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyridine-H (H4) | ~7.80 | dd | J = 8.5, 2.4 | Aromatic Proton |
| Pyridine-H (H6) | ~8.45 | d | J = 2.4 | Aromatic Proton |
| Pyridine-H (H3) | ~7.35 | d | J = 8.5 | Aromatic Proton |
| tert-Butyl | ~1.40 | s | - | -C(CH 3)3 |
| 13C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Pyridine-C (C2) | ~165.0 | C -S |
| Pyridine-C (C6) | ~152.0 | Aromatic C -H |
| Pyridine-C (C4) | ~141.0 | Aromatic C -H |
| Pyridine-C (C3) | ~122.0 | Aromatic C -H |
| Pyridine-C (C5) | ~118.0 | C -Br |
| tert-Butyl (quaternary) | ~48.0 | -S-C (CH3)3 |
| tert-Butyl (methyl) | ~30.5 | -C(C H3)3 |
Causality Note: The downfield shift of H6 is due to its ortho position relative to the electronegative ring nitrogen. The characteristic doublet of doublets for H4 arises from ortho coupling to H3 and meta coupling to H6. The large singlet in the 1H NMR integrating to 9 protons is a definitive indicator of the tert-butyl group.
Mass spectrometry confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is preferred for determining the exact mass and elemental composition.
-
Key Feature: The presence of a bromine atom results in a distinctive isotopic pattern. Two major peaks will be observed for the molecular ion, [M]+• and [M+2]+•, in an approximate 1:1 ratio due to the natural abundance of the 79Br and 81Br isotopes. This pattern is a powerful diagnostic tool.
| Ion / Adduct | Predicted m/z | Source of Data |
| [M]+• | 244.987 / 246.985 | Calculated |
| [M+H]+ | 245.995 / 247.993 | PubChemLite[7] |
| [M+Na]+ | 267.977 / 269.975 | PubChemLite[7] |
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Frequency Range (cm-1) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (tert-butyl) |
| 1580-1450 | C=C, C=N stretch | Pyridine Ring |
| 1400-1350 | C-H bend | Aliphatic (tert-butyl) |
| 1100-1000 | C-Br stretch | Aryl Bromide |
| 700-600 | C-S stretch | Thioether |
Characterization and Purity Workflow
Caption: Logical workflow for the characterization of synthesized compounds.
Part 3: Data Summary
This table provides a consolidated overview of the key identifying characteristics for this compound.
| Property | Value |
| Chemical Formula | C9H12BrNS |
| Molecular Weight | 246.17 g/mol [8] |
| CAS Number | 123792-40-5[8] |
| Monoisotopic Mass | 244.98738 Da[7] |
| 1H NMR Key Signal | ~1.40 ppm (singlet, 9H) |
| MS (ESI+) Key Feature | m/z peaks at ~246 and ~248 (1:1 ratio) |
| Purity (Target) | ≥ 95% (as determined by HPLC or GC) |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via nucleophilic aromatic substitution. The rationale behind the choice of reagents, solvent, and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive analytical workflow has been established, integrating NMR, MS, and IR spectroscopy to ensure the unequivocal confirmation of the product's structure and high purity. By following these self-validating protocols, researchers and drug development professionals can confidently produce and qualify this versatile chemical building block for its use in the synthesis of novel and complex molecules.
References
-
2-Mercaptopyridine - Wikipedia . Wikipedia. [Link]
-
Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid . CrystEngComm (RSC Publishing). [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines . National Institutes of Health (NIH). [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . ACS Omega. [Link]
- Method for preparing 2-mercaptopyridine - CN101993414A.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]
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This compound (C9H12BrNS) . PubChemLite. [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . PubMed. [Link]
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Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . Semantic Scholar. [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . PubMed. [Link]
-
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O . PubChem. [Link]
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5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO) . PubChemLite. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . Dove Press. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health (NIH). [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Medicinal Chemistry. [Link]
-
5-Bromo-2-(6-tert-butyl-3-pyridinyl)pyridine | C14H15BrN2 . PubChem. [Link]
-
5-(5-Bromo-2-pyridinyl)-2-tert-butylpyrimidine | C13H14BrN3 . PubChem. [Link]
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- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-fluoropyridine 99 766-11-0 [sigmaaldrich.com]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PubChemLite - this compound (C9H12BrNS) [pubchemlite.lcsb.uni.lu]
- 8. biosynth.com [biosynth.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-(tert-butylsulfanyl)pyridine
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(tert-butylsulfanyl)pyridine. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data to offer insights into the structural characterization of this compound. This document also outlines a detailed experimental protocol for acquiring NMR spectra of pyridine derivatives and includes visualizations to illustrate molecular structure and spin-spin coupling relationships.
Introduction: The Structural Elucidation of a Disubstituted Pyridine
This compound is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its substituents—a bromine atom and a tert-butylsulfanyl group on the pyridine ring—is critical to its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of such molecular structures in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers encountering this or structurally similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that consider the effects of the bromine and tert-butylsulfanyl substituents on the pyridine ring. The data is presented for a simulated spectrum in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Predicted ¹H NMR Spectral Data (CDCl₃)
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-3 | 7.35 | Doublet (d) | ³J(H3-H4) = 8.5 |
| H-4 | 7.70 | Doublet of doublets (dd) | ³J(H4-H3) = 8.5, ⁴J(H4-H6) = 2.5 |
| H-6 | 8.40 | Doublet (d) | ⁴J(H6-H4) = 2.5 |
| -C(CH₃)₃ | 1.45 | Singlet (s) | N/A |
Note: Data is predicted and should be confirmed with experimental results.
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 165.0 |
| C-3 | 122.0 |
| C-4 | 142.0 |
| C-5 | 118.0 |
| C-6 | 152.0 |
| -C (CH₃)₃ | 48.0 |
| -C(C H₃)₃ | 31.0 |
Note: Data is predicted and should be confirmed with experimental results.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
I. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid interfering signals.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[2]
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.00 ppm.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The spectrometer's software will automatically lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment is standard. Proton decoupling removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with singlets for each unique carbon atom.
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. The acquisition time can range from several minutes to a few hours.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of the signals.
-
III. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the residual proton peak is at 7.26 ppm, and the carbon peak is at 77.16 ppm.
-
Integration and Peak Picking: The relative areas of the ¹H NMR signals are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.
Visualization of the Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Interpretation of the Predicted NMR Spectra
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals.
-
Aromatic Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) are in different chemical environments and will therefore have different chemical shifts.
-
H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect is expected to shift the H-6 signal to the furthest downfield position, predicted around 8.40 ppm. It will appear as a doublet due to coupling with H-4, with a small coupling constant (⁴J) of approximately 2.5 Hz, which is typical for a four-bond coupling in an aromatic system.[3]
-
H-4: This proton is para to the tert-butylsulfanyl group and meta to the bromine atom. It will be influenced by both substituents. The predicted chemical shift is around 7.70 ppm. It will appear as a doublet of doublets due to coupling with both H-3 (³J ≈ 8.5 Hz) and H-6 (⁴J ≈ 2.5 Hz).
-
H-3: This proton is ortho to the electron-donating tert-butylsulfanyl group and meta to the bromine. The electron-donating nature of the sulfur atom will cause some shielding, shifting this proton to the most upfield position in the aromatic region, predicted around 7.35 ppm. It will appear as a doublet due to coupling with H-4 (³J ≈ 8.5 Hz).
-
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-S and C-C bonds. They will appear as a single, sharp singlet at approximately 1.45 ppm. The integration of this signal relative to the aromatic protons will be 9:1:1:1.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.
-
Pyridine Ring Carbons:
-
C-2: This carbon is directly attached to the nitrogen atom and the sulfur atom of the tert-butylsulfanyl group. The electronegativity of these heteroatoms will cause a significant downfield shift, predicted to be around 165.0 ppm.
-
C-6: This carbon is also adjacent to the nitrogen atom, leading to a downfield shift, predicted at approximately 152.0 ppm.
-
C-4: This carbon is predicted to be at around 142.0 ppm.
-
C-3: The chemical shift of this carbon is predicted to be around 122.0 ppm.
-
C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect, but its electronegativity also plays a role. The predicted chemical shift is the most upfield of the ring carbons, at approximately 118.0 ppm.
-
-
tert-Butyl Group Carbons:
-
Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear at around 48.0 ppm.
-
Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons are predicted to have a chemical shift of approximately 31.0 ppm.
-
Molecular Structure and Atom Numbering
Caption: Structure of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound. While experimental verification is always the gold standard, the predicted spectra, coupled with the detailed experimental protocol and spectral interpretation, offer a robust framework for researchers and scientists in the field of drug development and chemical synthesis. The principles of substituent effects and spin-spin coupling discussed herein are fundamental to the structural elucidation of a wide range of organic molecules.
References
- Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
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Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 804-814.
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University of California, Davis. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624. [Link]
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Mass spectrometry analysis of 5-Bromo-2-(tert-butylsulfanyl)pyridine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Authored by a Senior Application Scientist
Foreword: Characterizing a Novel Heterocycle
This compound is a substituted pyridine derivative incorporating three key chemical motifs that define its reactivity and analytical behavior: a pyridine core, a bromine substituent, and a tert-butylsulfanyl group. Such molecules are of significant interest to researchers in medicinal chemistry and materials science, often serving as versatile building blocks in the synthesis of more complex target structures. Accurate and unambiguous characterization is paramount, and mass spectrometry (MS) stands as the definitive technique for confirming molecular identity and probing structural features.
This guide moves beyond a simple recitation of methods. It provides a strategic framework for the mass spectrometric analysis of this compound, grounded in the fundamental principles of ionization and fragmentation. We will explore the causal relationships between molecular structure and spectral output, enabling researchers to not only acquire high-quality data but also to interpret it with confidence.
Foundational Chemical Properties & Isotopic Signature
Before any analysis, understanding the molecule's intrinsic properties is critical. These characteristics predict its behavior within the mass spectrometer and dictate the optimal analytical strategy.
The structure of this compound contains two elements with significant natural isotopes: Bromine and Sulfur.
-
Bromine (Br): Exists as two primary isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[1] This means any ion containing a single bromine atom will appear as a pair of peaks (a "doublet") of nearly equal intensity, separated by 2 mass-to-charge units (m/z).[2] This M/M+2 pattern is a powerful diagnostic tool for identifying brominated compounds.
-
Sulfur (S): While ³²S is the most abundant (~94.9%), the presence of ³⁴S (~4.2%) gives rise to a smaller M+2 peak.[3] When combined with bromine, this slightly alters the expected M+2 intensity.
Table 1: Key Properties and Calculated Mass Data for this compound (C₉H₁₂BrNS)
| Property | Value | Rationale & Significance |
| Molecular Formula | C₉H₁₂BrNS | Defines the elemental composition. |
| Monoisotopic Mass | 245.0034 u | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). This is the value targeted in high-resolution MS. |
| Average Mass | 246.16 u | Calculated using the natural abundance weighted average of all isotopes. Less relevant for modern MS. |
| [M]⁺• Isotopic Pattern | m/z 245.0, 247.0 | The molecular ion radical cation will show a characteristic doublet at a ~1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes. |
| [M+H]⁺ Isotopic Pattern | m/z 246.0, 248.0 | The protonated molecule will also exhibit the same ~1:1 doublet pattern. |
Strategic Selection of Analytical Platforms: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. The volatility and thermal stability of the analyte are the primary determinants.[4] Given the structure of this compound, both approaches are viable, but they yield different and complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for structural elucidation. It requires the analyte to be volatile and thermally stable.[5] Pyridine derivatives are often amenable to GC analysis.[6][7] The standard ionization technique in GC-MS is Electron Ionization (EI), a high-energy ("hard") method that induces extensive and repeatable fragmentation.[8] This fragmentation pattern serves as a molecular fingerprint, providing rich structural detail.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal choice for sensitive detection and confirmation of molecular weight, especially for complex mixtures or thermally labile compounds. The most common ionization source is Electrospray Ionization (ESI), a "soft" technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[9] This is invaluable for confirming that the compound of the correct molecular weight has been synthesized. Further structural information can be obtained via tandem mass spectrometry (MS/MS).[10]
Experimental Workflow: From Sample Preparation to Data Acquisition
A robust and reproducible protocol is the cornerstone of reliable analysis.[11] The following sections detail validated starting points for both GC-MS and LC-MS platforms.
Universal Sample Preparation Protocol
Proper sample preparation is crucial to enhance sensitivity and reduce background noise.[5]
Step-by-Step Methodology:
-
Initial Dissolution: Accurately weigh ~1 mg of the solid this compound sample. Dissolve it in 1 mL of a high-purity organic solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to create a stock solution of ~1 mg/mL. Ensure complete dissolution.
-
Working Solution for LC-MS: Take 10 µL of the stock solution and dilute it with 990 µL of the mobile phase solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). This yields a working concentration of ~10 µg/mL.[12] Formic acid is recommended to promote protonation for positive-ion ESI.[12]
-
Working Solution for GC-MS: Take 100 µL of the stock solution and dilute it with 900 µL of Ethyl Acetate. This yields a working concentration of ~100 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the analytical system.[12]
-
Transfer: Transfer the filtered solution into an appropriate autosampler vial.
Workflow 1: Structural Elucidation via GC-MS (EI)
This workflow is designed to generate a detailed fragmentation map for structural confirmation.
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A general-purpose gradient to ensure good separation and elution of the analyte. |
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns.[8] |
| Ionization Energy | 70 eV | Industry standard energy to ensure extensive and comparable fragmentation.[13] |
| Mass Range | m/z 40 - 400 | Covers the expected molecular ion and all significant fragments. |
Under 70 eV EI conditions, the molecular ion (M⁺•) is energetically unstable and will fragment.[8] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The C-S and C-Br bonds, as well as the bonds within the tert-butyl group, are likely points of initial cleavage.
Key Predicted Fragmentation Steps:
-
α-Cleavage: The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in the [M-15]⁺ ion.[14]
-
Formation of tert-Butyl Cation: Cleavage of the S-C(tert-butyl) bond results in the highly stable tert-butyl cation at m/z 57 , which is often the base peak in spectra of tert-butyl containing compounds.[15]
-
Loss of tert-Butyl Group: The corresponding fragment is the loss of a neutral tert-butyl radical, leading to the [M-57]⁺ ion.
-
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the pyridine ring system, results in the loss of a bromine radical (•Br) to form the [M-79/81]⁺ ion.[1]
-
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, commonly through the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN).[16]
Diagram 2: Predicted EI Fragmentation of this compound
Caption: Major fragmentation pathways under Electron Ionization (EI).
Workflow 2: Molecular Weight Confirmation via LC-MS (ESI)
This workflow is optimized for accurately determining the mass of the parent molecule with high sensitivity.
Table 3: Recommended LC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |
| Gradient | 5% B to 95% B over 5 min | A typical fast gradient for screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft technique ideal for small molecules; the pyridine nitrogen is basic and readily protonated.[9][10] |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Mass Range | m/z 100 - 500 | Covers the expected protonated molecule. |
In positive ion ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺. The spectrum will be dominated by a strong doublet at m/z 246.0 and 248.0 , corresponding to [C₉H₁₃⁷⁹BrNS]⁺ and [C₉H₁₃⁸¹BrNS]⁺, respectively. The relative intensity of these two peaks will be approximately 1:1. Due to the soft nature of ESI, minimal fragmentation is expected in the source. If structural information is desired, tandem MS (MS/MS) can be performed by selecting the m/z 246 peak as the precursor and fragmenting it in a collision cell. The most likely fragmentation pathway in MS/MS would be the neutral loss of isobutylene (56 u) via a rearrangement, a common pathway for tert-butyl ethers and thioethers.
Summary of Expected Mass Fragments
The following table summarizes the key ions expected from both EI and ESI analyses, providing a quick reference for data interpretation.
Table 4: Summary of Key Expected Ions
| Ion | m/z (using ⁷⁹Br) | m/z (using ⁸¹Br) | Method | Identity |
| [M+H]⁺ | 246.0 | 248.0 | ESI | Protonated Molecule |
| [M]⁺• | 245.0 | 247.0 | EI | Molecular Ion |
| [M-CH₃]⁺ | 230.0 | 232.0 | EI | Loss of methyl radical |
| [M-C₄H₉]⁺ | 188.0 | 190.0 | EI | Loss of tert-butyl group |
| [M-Br]⁺ | 166.0 | - | EI | Loss of bromine radical |
| [C₄H₉]⁺ | 57.0 | - | EI | tert-Butyl cation |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that can be approached with confidence using a logical, evidence-based strategy. By leveraging the complementary strengths of GC-MS with Electron Ionization for structural fingerprinting and LC-MS with Electrospray Ionization for unambiguous molecular weight confirmation, researchers can achieve a comprehensive characterization. The key diagnostic features—the prominent M/M+2 isotopic pattern from bromine and the characteristic fragmentation of the tert-butyl group (loss of m/z 15 or formation of m/z 57)—provide a self-validating system for confirming the identity and purity of this important synthetic intermediate.
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Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis Online. [Link]
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Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]
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Fragmentation Patterns in Mass Spectra. (n.d.). Chemguide. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry. (n.d.). ACS Earth and Space Chemistry. [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. [Link]
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Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate. [Link]
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Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. (2024). PubMed. [Link]
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Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. (n.d.). Human Metabolome Database. [Link]
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Prepping Small Molecules for Mass Spec. (2019). Biocompare. [Link]
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The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
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Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. (n.d.). PubMed. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. [Link]
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(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (n.d.). ResearchGate. [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford, Mass Spectrometry Research Facility. [Link]
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Electrospray Ionization (ESI) Explained. (2022). YouTube. [Link]
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). ACS Publications. [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. [Link]
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The Strategic Synthesis and Application of 5-Bromo-2-(tert-butylsulfanyl)pyridine: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Medicinal Chemistry
In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. Among the vast array of heterocyclic scaffolds, the 2,5-disubstituted pyridine motif is a recurring feature in a multitude of biologically active compounds. This guide delves into the discovery and utility of a pivotal, yet often overlooked, synthetic intermediate: 5-Bromo-2-(tert-butylsulfanyl)pyridine . We will explore its strategic synthesis, the nuanced roles of its constituent functionalities, and its application in the construction of high-value molecules, particularly in the context of innovative therapeutic agents. This document serves as a technical resource, providing not only established protocols but also the underlying chemical principles and field-proven insights to empower researchers in their synthetic endeavors.
Core Molecular Attributes and Strategic Design
This compound (CAS No: 123792-40-5) is a strategically designed building block for organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the bromine atom at the 5-position and the tert-butylsulfanyl group at the 2-position.
| Property | Value |
| Molecular Formula | C₉H₁₂BrNS |
| Molecular Weight | 246.17 g/mol |
| CAS Number | 123792-40-5 |
The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents at the C5 position. The tert-butylsulfanyl group, on the other hand, plays a more subtle yet equally crucial role. It acts as a robust protecting group for the sulfur atom and, in many synthetic routes, serves as a masked thiol. The bulky tert-butyl group provides steric hindrance, which can influence the regioselectivity of certain reactions and enhance the stability of the molecule.
The Genesis of a Key Intermediate: Synthesis of this compound
The most logical and widely employed synthetic route to this compound commences with the readily available precursor, 2,5-dibromopyridine. The synthesis hinges on a selective nucleophilic aromatic substitution (SNAr) reaction, where one of the bromine atoms is displaced by a tert-butylthiolate nucleophile.
Reaction Rationale and Mechanistic Considerations
The regioselectivity of the SNAr reaction on 2,5-dibromopyridine is a key consideration. The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C6 positions towards nucleophilic attack. Consequently, the bromine at the C2 position is more susceptible to substitution than the bromine at the C5 position. This inherent reactivity difference allows for the selective displacement of the C2-bromine, leaving the C5-bromine intact for subsequent cross-coupling reactions.
The reaction is typically carried out by generating the sodium tert-butylthiolate in situ by reacting tert-butylthiol with a strong base like sodium hydride. The thiolate then attacks the C2 position of 2,5-dibromopyridine, proceeding through a Meisenheimer-like intermediate, to yield the desired product.
Caption: Generalized mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2,5-Dibromopyridine
-
tert-Butylthiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tert-butylthiol (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of sodium tert-butylthiolate back to 0 °C.
-
Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous DMF dropwise to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the tert-butyl protons (~1.5 ppm), and three aromatic protons in the pyridine ring region (~7.0-8.5 ppm) exhibiting characteristic coupling patterns. |
| ¹³C NMR | Resonances for the tert-butyl carbons, and five distinct signals for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine atom. |
Application in the Synthesis of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
A significant application of this compound is in the synthesis of potent inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and allergic rhinitis.
In the synthesis of these inhibitors, the 5-bromo position of the pyridine intermediate is typically functionalized via a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a substituted aryl or heteroaryl group. The tert-butylsulfanyl group can then be carried through subsequent synthetic steps or can be deprotected to reveal the free thiol, which can be further functionalized.
Caption: Synthetic workflow utilizing this compound.
The Strategic Advantage of the tert-Butylsulfanyl Group
The choice of the tert-butylsulfanyl group is not arbitrary. It offers several advantages in a multi-step synthesis:
-
Stability: The thioether linkage is generally stable to a wide range of reaction conditions, including the basic conditions often employed in Suzuki and other cross-coupling reactions.
-
Masked Thiol: The tert-butylsulfanyl group can serve as a protecting group for a thiol functionality. Thiol groups themselves can be problematic in palladium-catalyzed reactions as they can poison the catalyst. By masking the thiol as a thioether, the cross-coupling reaction can proceed efficiently. The thiol can be unmasked at a later stage if required.
-
Steric Influence: The bulky tert-butyl group can exert steric influence on adjacent reaction centers, potentially leading to improved regioselectivity in certain transformations.
Conclusion: An Enabling Intermediate for Complex Synthesis
This compound represents a prime example of a well-designed synthetic intermediate that has a significant impact on the efficiency and feasibility of complex molecule synthesis. Its strategic combination of a versatile cross-coupling handle and a robust, multi-functional thioether group makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and the strategic rationale behind its design empowers researchers to leverage this and similar building blocks to accelerate the discovery of new and innovative therapeutics.
References
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Initial reactivity studies of 5-Bromo-2-(tert-butylsulfanyl)pyridine
An In-depth Technical Guide to the Initial Reactivity of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, pyridine derivatives are ubiquitous, found in a vast array of pharmaceuticals and biologically active compounds due to their unique electronic properties and ability to engage in hydrogen bonding.[1][2][3] this compound is a versatile bifunctional building block, offering distinct points for chemical modification. Its structure combines a nucleophilic sulfur center, a sterically demanding tert-butyl group, and a strategically placed bromine atom on the pyridine core.
This guide provides an in-depth analysis of the initial reactivity studies of this compound. We will explore the primary reaction pathways, focusing on the transformations of the C-Br bond and the tert-butylsulfanyl moiety. The insights provided are grounded in established principles of heterocyclic chemistry and are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this scaffold in complex molecular synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123792-40-5 | [4] |
| Molecular Formula | C₉H₁₂BrNS | [5] |
| Molecular Weight | 246.17 g/mol | [4] |
| Canonical SMILES | CC(C)(C)SC1=NC=C(C=C1)Br | [5] |
| InChIKey | MTOBPQULIUQTEF-UHFFFAOYSA-N | [5] |
Part 1: Reactivity at the C5-Bromine Bond
The bromine atom at the 5-position of the pyridine ring is the most versatile handle for synthetic elaboration. While this position is generally unreactive towards classical nucleophilic aromatic substitution (SₙAr) due to the lack of an ortho or para activating group[6][7], it is an ideal substrate for modern transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing mild and functional-group-tolerant methods to construct complex molecular architectures.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[8] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[9]
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[8] A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. A base is required to activate the boronic acid component.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | >85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | >80 |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at the specified temperature (typically 85-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
For the synthesis of N-arylated compounds, the Buchwald-Hartwig amination is the preeminent method.[10] It facilitates the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[11][12] This reaction is indispensable when direct SₙAr is not viable.[10]
Causality of Experimental Design: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[12][13] The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, forming the active palladium-amido complex.[13]
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5-Bromo-2-(tert-butylsulfanyl)pyridine: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties makes it a privileged scaffold.[1][2] This guide focuses on a specific, highly functionalized derivative, 5-Bromo-2-(tert-butylsulfanyl)pyridine, exploring its potential as a strategic building block in the design and synthesis of novel therapeutic agents. We will dissect its structural attributes, synthetic versatility, and strategic applications, providing both high-level insights and practical, actionable protocols for researchers in the field.
Introduction: Unpacking the Molecular Architecture
This compound (CAS No: 123792-40-5) is a heterocyclic compound featuring a pyridine core strategically decorated with two key functional groups that endow it with significant potential for drug discovery.[3] Understanding the role of each component is crucial to leveraging its full capabilities.
-
The Pyridine Core: As a nitrogen-containing heterocycle, the pyridine ring is a weak base. The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[2] Its inclusion in a molecule can enhance solubility and modulate electronic properties.[1]
-
The 5-Bromo Position: The bromine atom at the 5-position is the molecule's primary reactive handle. Bromine is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of molecular fragments, making it an ideal point for library synthesis and structure-activity relationship (SAR) studies.
-
The 2-(tert-butylsulfanyl) Group: This thioether moiety significantly influences the molecule's physicochemical profile.
-
Lipophilicity and Steric Bulk: The bulky tert-butyl group provides a significant lipophilic contribution and steric hindrance. This can be exploited to probe deep, hydrophobic pockets within a protein's active site.
-
Metabolic Considerations: The tert-butyl group can be susceptible to metabolic oxidation.[4] This is a critical consideration in later stages of drug development, where strategies like replacing it with more stable bioisosteres (e.g., a trifluoromethylcyclopropyl group) may be necessary to improve metabolic stability.[4] The sulfur atom itself is also a potential site of oxidation.
-
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNS | [3] |
| Molecular Weight | 246.17 g/mol | [3] |
| CAS Number | 123792-40-5 | [3] |
| XlogP (Predicted) | 3.4 | [5] |
| SMILES | CC(C)(C)SC1=NC=C(C=C1)Br | [3] |
Core Application: A Hub for Synthetic Elaboration
The primary utility of this compound lies in its capacity as a versatile intermediate for constructing more complex molecules. The bromo group is amenable to a host of powerful bond-forming reactions that are foundational to modern medicinal chemistry.
This synthetic flexibility allows for the systematic exploration of chemical space around the pyridine core. For instance, in the development of 5-Lipoxygenase-activating protein (FLAP) inhibitors, a complex molecule incorporating a 3-tert-butylsulfanyl indole moiety was synthesized, demonstrating the compatibility of this group within advanced pharmaceutical scaffolds.[6]
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for coupling an arylboronic acid to the 5-position of the pyridine ring.
Objective: To synthesize a 5-aryl-2-(tert-butylsulfanyl)pyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the desired 5-aryl-2-(tert-butylsulfanyl)pyridine.
Causality: The choice of a palladium catalyst and a suitable base is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the C-C bond formation. The inert atmosphere prevents the degradation of the catalyst.
Strategic Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for drug development, particularly for challenging targets.[7][8][9] FBDD involves screening small, low-molecular-weight compounds ("fragments") that, despite having weak initial binding affinity, can be efficiently optimized into potent leads.[10]
This compound is an excellent candidate for inclusion in a fragment library due to several key features:
-
Low Molecular Complexity: With a molecular weight of ~246 g/mol , it fits within the general size guidelines for fragments.
-
Defined Vectors for Growth: The bromine atom provides a clear, synthetically accessible vector for "fragment growing" or "linking," where chemical modifications are made to enhance binding affinity.[11]
-
High Ligand Efficiency: The pyridine and tert-butylsulfanyl groups can form specific, high-quality interactions within a binding pocket, leading to high ligand efficiency (binding energy per heavy atom).
Pharmacokinetic and Metabolic Profile: Opportunities and Challenges
While the synthetic utility is clear, the translation of a building block into a successful drug candidate requires careful consideration of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Metabolic Stability: As previously noted, the tert-butyl group is a potential metabolic "soft spot." Cytochrome P450 enzymes can oxidize one of the methyl groups, leading to rapid clearance.[4] Early assessment of metabolic stability using in vitro assays (e.g., liver microsomes) is essential. Should this be a liability, scaffold-hopping to replace the phenyl ring with a pyridine or pyrimidine has been shown to increase metabolic stability in other chemical series.[12] The rate of metabolism of pyridine derivatives is also dependent on the nature and position of substituents.[13]
mol [label=<
p450_1 [label="CYP450 Oxidation\n(Hydroxylation)", fontcolor="#EA4335"]; p450_2 [label="S-Oxidation", fontcolor="#EA4335"];
// Invisible nodes for positioning arrows c1 [pos="2.5,1.5!", shape=point]; s1 [pos="1.5,0.5!", shape=point];
p450_1 -> c1 [dir=back]; p450_2 -> s1 [dir=back]; } endom Caption: Potential sites of metabolic oxidation.
-
Toxicity: The toxicological profile of any new chemical entity must be rigorously evaluated. While the pyridine scaffold is common in approved drugs, specific substitution patterns can lead to toxicity.[14] Early, in silico and in vitro toxicology assays are recommended to flag potential liabilities associated with the bromo-thioether-pyridine combination.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for drug discovery. Its pre-installed reactive handle for cross-coupling, combined with a pyridine core and a lipophilic, sterically defined thioether, provides a powerful platform for generating novel chemical matter.
Key advantages include:
-
Rapid Library Synthesis: Enables facile generation of diverse compound libraries for SAR exploration.
-
Fragment-Based Potential: Serves as an excellent starting point for FBDD campaigns against challenging targets.
-
Tunable Properties: The core scaffold allows for modulation of physicochemical properties through synthetic elaboration.
Future efforts should focus on expanding the repertoire of reactions performed on this scaffold, exploring its use in generating covalent inhibitors, and developing a deeper understanding of its metabolic fate to guide the design of next-generation analogs with improved pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, strategic building blocks like this compound will remain indispensable tools for the medicinal chemist.
References
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PubChemLite. (n.d.). This compound (C9H12BrNS). Retrieved from [Link]
-
Stock, N., Baccei, C., Bain, G., Chapman, C., Correa, L., Darlington, J., King, C., Lee, C., Lorrain, D. S., Prodanovich, P., Santini, A., Schaab, K., Evans, J. F., Hutchinson, J. H., & Prasit, P. (2010). 5-Lipoxygenase-activating protein inhibitors. Part 3: 3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM643)-A potent FLAP inhibitor suitable for topical administration. Bioorganic & Medicinal Chemistry Letters, 20(15), 4598–4601. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
-
Singh, U. P., & Kumar, S. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 51-78. Retrieved from [Link]
-
Kaiser, F., & Raina, Z. (2019). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 103(18), 7339-7373. Retrieved from [Link]
-
Di, L. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Drug Discovery Today, 24(12), 2316-2325. Retrieved from [Link]
-
Shaveta, G., & Kumar, A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1045–1049. Retrieved from [Link]
-
Szymańska, E., & Płotka-Wasylka, J. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(19), 6537. Retrieved from [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
-
Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(5), 5000-5004. Retrieved from [Link]
-
Hubbard, R. E., & Murray, J. B. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(17), 5002-5023. Retrieved from [Link]
-
Erlanson, D. A. (2012). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Journal of CNS & Neurological Disorders - Drug Targets, 11(1), 37-44. Retrieved from [Link]
-
Kovalenko, S. M., & Feskov, I. O. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry, 15(1), 3-17. Retrieved from [Link]
-
Khan, I., & Zaib, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
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- 6. 5-Lipoxygenase-activating protein inhibitors. Part 3: 3-{3-tert-Butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM643)-A potent FLAP inhibitor suitable for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-(tert-butylsulfanyl)pyridine
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and efficiency in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryls and substituted heteroaromatics, which are core structures in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[2] The pyridine scaffold, in particular, is a privileged motif in drug discovery, known to enhance metabolic stability, permeability, potency, and binding affinity of drug candidates.[3]
This guide focuses on the Suzuki coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine , a versatile building block for introducing a substituted pyridine ring into target molecules. The presence of the tert-butylsulfanyl group at the 2-position and the bromine atom at the 5-position allows for selective functionalization, paving the way for the creation of diverse molecular architectures. The bulky tert-butyl group can also impart favorable physicochemical properties in drug candidates. However, the presence of a sulfur-containing substituent introduces specific challenges in palladium-catalyzed reactions, primarily due to the potential for catalyst inhibition. This document provides a detailed protocol and the underlying scientific rationale for successfully employing this substrate in Suzuki coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction. The electron-rich nature of the pyridine ring, influenced by the tert-butylsulfanyl group, can affect the rate of this step.
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki coupling of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| This compound | 190059-79-1 | 262.21 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Instrumentation
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating capabilities
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 262 mg), Phenylboronic Acid (1.2 mmol, 146 mg), and Potassium Carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg). Then, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenyl-2-(tert-butylsulfanyl)pyridine.
Trustworthiness and Protocol Validation
The provided protocol is designed as a self-validating system. The choice of Pd(PPh₃)₄ is based on its widespread success in a variety of Suzuki coupling reactions, including those with heteroaromatic substrates.[2] The use of a 1,4-dioxane/water solvent system is a common and effective medium for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[2] Potassium carbonate is a moderately strong base, sufficient to promote the formation of the active boronate species without causing degradation of sensitive functional groups.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, maintaining an inert atmosphere is critical for a successful reaction.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation.
-
Excess Boronic Acid: A slight excess of the boronic acid (1.2 equivalents) is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.
-
Temperature: The reaction is heated to 90 °C to ensure a reasonable reaction rate. Higher temperatures could lead to decomposition of the catalyst or starting materials.
Troubleshooting:
-
Low or No Conversion: This could be due to an inactive catalyst. Ensure the Pd(PPh₃)₄ is of good quality and has been stored properly. Inadequate removal of oxygen can also lead to catalyst deactivation. Consider using a different palladium source and ligand combination, such as Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos, which are often more robust for challenging substrates.
-
Formation of Side Products: Protodeboronation of the boronic acid or homocoupling of the starting materials can occur. Ensuring a strictly inert atmosphere and using the recommended stoichiometry can minimize these side reactions.
References
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters, 2(21), 3229-3231. [Link]
-
Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(6), 979–981. [Link]
-
Akkoç, S., et al. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Javed, T., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4485. [Link]
-
Campos, L. M., et al. (2011). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. The Journal of Organic Chemistry, 76(24), 10251-10255. [Link]
-
Egi, M., & Liebeskind, L. S. (2003). Heteroaromatic Thioether—Organostannane Cross-Coupling. Organic Letters, 5(6), 801-802. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
-
Do, H.-Q., & Daugulis, O. (2011). Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100-4103. [Link]
-
Barday, M., et al. (2019). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Letters, 21(16), 6249-6253. [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Kelly, C. B., et al. (2018). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 57(38), 12433-12437. [Link]
-
NRO Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6439-6456. [Link]
-
Reddy, B. V. S., et al. (2019). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, 17(18), 4569-4573. [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm, 8(5), 857-873. [Link]
-
NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
El-Deeb, I. M., et al. (2012). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Molecules, 17(9), 10176-10188. [Link]
-
Kaur, N., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 835-842. [Link]
-
Vechorkin, O., & Hu, X. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1691-1695. [Link]
-
Kaur, N., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Javed, T., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]
-
Driver, T. G., et al. (2013). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 78(13), 6649-6657. [Link]
Sources
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- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions / Organic Letters, 2002 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 5-bromo-2-(tert-butylsulfanyl)pyridine. It offers detailed protocols, mechanistic insights, and practical troubleshooting advice for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Strategic Importance of the Pyridyl Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and functional materials. The strategic functionalization of this heterocycle is therefore of paramount importance. This compound serves as a versatile and valuable building block in this context. The presence of the bromine atom at the 5-position allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butylsulfanyl group at the 2-position acts as a sterically bulky and electronically distinct directing group, influencing the reactivity and regioselectivity of the pyridine ring. This guide provides detailed, field-tested protocols for the successful cross-coupling of this key intermediate.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimization. The cycle typically involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for reactions like Heck), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Schlenk line or glovebox).
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality Behind Choices:
-
Pd(dppf)Cl₂: This is a highly effective and versatile catalyst for Suzuki couplings, known for its thermal stability and ability to promote the reaction of a wide range of substrates. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
K₂CO₃: A moderately strong base is required to activate the boronic acid for transmetalation. Carbonates are often preferred for their balance of reactivity and handling.
-
Dioxane/Water: This solvent system is excellent for dissolving both the organic and inorganic reagents, facilitating the reaction.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) followed by the terminal alkyne (1.2 eq) and the amine base (e.g., Et₃N, 2.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality Behind Choices:
-
Pd(PPh₃)₂Cl₂ and CuI: This is the classic catalyst system for Sonogashira coupling. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HBr formed during the reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equivalents)
-
Xantphos or other suitable phosphine ligand (0.02-0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup.
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and the base (NaOtBu or Cs₂CO₃) to a flame-dried reaction vessel.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality Behind Choices:
-
Pd₂(dba)₃ and Phosphine Ligand: This combination allows for the in-situ formation of the active Pd(0) catalyst. The choice of ligand (e.g., Xantphos) is critical and depends on the specific amine and aryl halide. Bulky, electron-rich phosphine ligands are generally effective.
-
NaOtBu or Cs₂CO₃: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Data Summary
| Coupling Reaction | Typical Catalyst (Loading) | Ligand (Loading) | Base (Equivalents) | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | dppf (in catalyst) | K₂CO₃ (2.0) | Dioxane/Water | 80-100 | 75-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | PPh₃ (in catalyst) | Et₃N (2.0) | THF or DMF | RT-50 | 70-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | Xantphos (2-4 mol%) | NaOtBu (1.4) | Toluene | 80-110 | 65-88 |
Troubleshooting
-
Low Yield:
-
Catalyst Inactivity: Ensure the use of high-purity, fresh catalysts and ligands. Perform the reaction under a strict inert atmosphere.
-
Insufficient Base: The base may be old or hydrated. Use freshly opened or properly stored base.
-
Low Reaction Temperature/Time: Increase the temperature or extend the reaction time. Monitor by LC-MS to confirm the consumption of starting material.
-
-
Side Product Formation:
-
Homocoupling: This can occur in Suzuki and Sonogashira reactions. Lowering the catalyst loading or temperature may help.
-
Debromination: This can be a problem, especially at high temperatures. Use a milder base or lower the reaction temperature.
-
Conclusion
This compound is a highly valuable building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for its functionalization. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve high yields and reproducible results.
References
-
Title: Suzuki-Miyaura Coupling Source: Chemical Reviews URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemical Reviews URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2,5-Disubstituted Pyridines Source: Molecules URL: [Link]
Application Notes: Mastering the Buchwald-Hartwig Amination of 5-Bromo-2-(tert-butylsulfanyl)pyridine
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the synthesis of complex arylamines from readily available aryl halides.[2][3] This guide offers a detailed exploration of the Buchwald-Hartwig amination, specifically focusing on the challenging yet valuable substrate, 5-Bromo-2-(tert-butylsulfanyl)pyridine. The presence of both a pyridine nitrogen and a sulfur-containing moiety introduces specific considerations for reaction optimization to achieve high yields and selectivity.
The Strategic Importance of the Buchwald-Hartwig Amination
The synthesis of aryl and heteroaryl amines is a frequent necessity in medicinal chemistry. Traditional methods for C-N bond formation often suffer from limited substrate scope and require harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination provided a milder and more general alternative, significantly expanding the toolkit of synthetic chemists.[1] Its utility is particularly pronounced in the construction of pharmacologically active molecules where precise control over the introduction of nitrogen-containing functional groups is paramount.
The target substrate, this compound, presents a unique set of challenges. The pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, the sulfur atom in the tert-butylsulfanyl group can act as a poison to the palladium catalyst. Overcoming these obstacles requires a nuanced understanding of the reaction mechanism and careful selection of reaction parameters.
Unraveling the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The key steps are as follows:
-
Reductive Elimination of Pd(II) to Pd(0): If a Pd(II) precatalyst is used, it must first be reduced to the active Pd(0) species. This can be facilitated by an amine (if it contains an α-hydrogen), a phosphine ligand, or other reducing agents present in the reaction mixture.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound. This step forms a Pd(II) intermediate.[2][4]
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a halide or other ligand.[2]
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[2]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst.[2][4]
A side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success: A Guide to Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction components.
| Parameter | Recommendation & Rationale | Considerations for this compound |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts are commonly used.[5] Precatalysts offer the advantage of easier handling and more consistent generation of the active Pd(0) species.[5] | The choice of precatalyst can influence reaction kinetics. For a potentially challenging substrate, a more active precatalyst might be beneficial. |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[6] Examples include biaryl phosphines (e.g., XPhos, SPhos, BrettPhos) and ferrocenyl phosphines (e.g., dppf).[1][6] | The pyridine nitrogen and sulfur atom can interact with the palladium center. A bulky ligand can help to prevent catalyst inhibition and promote the desired catalytic cycle. The choice of ligand is critical and often requires screening. |
| Base | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5] | For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or K₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[5] The basicity of the amine coupling partner should also be considered. |
| Solvent | Aprotic, non-polar, or polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[5][7] The solubility of all reaction components is a key consideration.[5] | The choice of solvent can impact the solubility of the base and the palladium complex, which in turn affects the reaction rate. Toluene is often a good starting point.[8] |
| Temperature | Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 80-110 °C). The optimal temperature will depend on the reactivity of the substrates and the catalyst system. | For the amination of an electron-deficient heteroaryl bromide, moderate heating is likely necessary to drive the reaction to completion. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the specific amine, ligand, and base may be necessary.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Sonogashira coupling protocols for 5-Bromo-2-(tert-butylsulfanyl)pyridine
An Application Guide to Sonogashira Coupling Protocols for 5-Bromo-2-(tert-butylsulfanyl)pyridine
Introduction: Synthesizing Novel Pyridine Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-co-catalyzed transformation is conducted under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide focuses on the application of the Sonogashira coupling to a specific, electronically-rich heterocyclic substrate: This compound . The resulting alkynylpyridine derivatives are valuable intermediates in drug discovery, serving as precursors to complex molecular architectures. The presence of the tert-butylsulfanyl group introduces unique electronic and steric properties, as well as a potential site for catalyst interaction, which necessitates a carefully optimized protocol.
As a senior application scientist, this document provides not just a step-by-step procedure but also the underlying mechanistic principles and critical experimental variables to empower researchers to successfully implement and adapt these protocols for their specific research needs.
The Mechanism: A Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.
-
The Palladium Cycle : The primary C-C bond formation is orchestrated by the palladium catalyst.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[7]
-
Transmetalation : A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1]
-
Reductive Elimination : The final step involves the reductive elimination of the desired alkynylpyridine product, regenerating the active Pd(0) catalyst which re-enters the cycle.[7]
-
-
The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.
-
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation : In the presence of a base (typically an amine), the acidic terminal alkyne proton is removed to form a crucial copper acetylide intermediate.[5][8] This species is then ready for the transmetalation step with the palladium center.
-
The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Key Parameters for Reaction Optimization
The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters.
-
Palladium Catalyst & Ligands : The choice of palladium source and its associated ligands is critical.
-
Common Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are the most common and commercially available catalysts.[5][6] While Pd(PPh₃)₄ is the active Pd(0) species, PdCl₂(PPh₃)₂ is often more stable and is reduced in situ to the active form.
-
Ligand Choice : Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging substrates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and subsequent reductive elimination steps.[5] The pyridine nitrogen on the substrate can potentially coordinate with the palladium center, which might sometimes inhibit the catalyst.[9] If this is suspected, using more strongly binding or bulkier ligands can be beneficial.
-
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate required for transmetalation.[3][10] While essential for the classic Sonogashira reaction, copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[11]
-
Base : A base is required to neutralize the hydrogen halide (HBr) formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][8]
-
Amine Bases : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. They can often serve as both the base and a co-solvent.[1]
-
Inorganic Bases : In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free variations.[1]
-
-
Solvent : The solvent must solubilize all reactants and facilitate the catalytic process.
-
Common Solvents : Anhydrous and deoxygenated solvents are crucial as the Pd(0) catalyst is sensitive to air.[1] Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are common choices.[12][13] Often, the amine base (e.g., Et₃N) is used in excess and can function as the solvent or co-solvent.[13]
-
-
Temperature : While many Sonogashira reactions proceed at room temperature, aryl bromides are less reactive than aryl iodides and may require gentle heating (e.g., 40-80 °C) to achieve a reasonable reaction rate.[1][7]
Comparative Protocols for Bromo-Pyridyl Substrates
To establish a robust starting point for this compound, we can draw upon established protocols for structurally similar bromo-pyridines.
| Substrate | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | 5 | Et₃N | DMF | 100 | ~96 | [14] |
| 5-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | ~93 | [15] |
| 2-Amino-4-bromopyridine | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | N/A | [16] |
| 3-Amino-5-bromopyridine | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | N/A | [4] |
Note: This table provides a summary of conditions reported in the literature and serves as a guideline for optimization.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of This compound with a generic terminal alkyne (e.g., Phenylacetylene).
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Step-by-Step Procedure
-
Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous and degassed THF (approx. 0.2 M concentration relative to the substrate) and Et₃N (2.0-3.0 equiv) via syringe.
-
Pre-stirring : Stir the resulting mixture at room temperature for 10-15 minutes. The solution should turn from a suspension to a yellowish, clearer mixture.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction : Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup : Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-alkynyl-2-(tert-butylsulfanyl)pyridine product.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Low reaction temperature for a less reactive bromide. | 1. Use fresh catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.2. Ensure solvents are thoroughly degassed and glassware is oven-dried.3. Gradually increase the temperature to 40-60 °C and monitor. |
| Significant Homocoupling | 1. Presence of oxygen promoting the Glaser coupling.2. High concentration of copper catalyst or alkyne. | 1. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.[11]2. Reduce the amount of CuI (to 5 mol%) or consider a copper-free protocol. |
| Dark/Black Reaction Mixture | Formation of palladium black (inactive Pd metal). | 1. Ensure phosphine ligand is present in sufficient quantity; it can be added separately (e.g., 2-4 mol% excess relative to Pd).2. Avoid excessively high temperatures. |
| Reaction Stalls | Catalyst inhibition by the pyridine nitrogen. | 1. Switch to a bulkier phosphine ligand (e.g., P(t-Bu)₃) to disfavor pyridine coordination.2. Increase catalyst loading slightly (e.g., to 7-8 mol%). |
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. SpringerLink.
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Sonogashira Coupling. YouTube.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
- Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. BenchChem.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
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- 11. depts.washington.edu [depts.washington.edu]
- 12. books.lucp.net [books.lucp.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Bromo-2-(tert-butylsulfanyl)pyridine in the Synthesis of Substituted Pyridines: Application Notes and Protocols
Introduction: The Pyridine Scaffold and the Role of a Versatile Precursor
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for robust and versatile synthetic methodologies to access highly functionalized pyridine derivatives.[1][3] 5-Bromo-2-(tert-butylsulfanyl)pyridine has emerged as a particularly strategic starting material for the synthesis of diverse substituted pyridines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this precursor in key synthetic transformations. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into troubleshooting and optimization.
The strategic importance of this compound lies in the orthogonal reactivity of its two key functional handles: the C5-bromo substituent, which is primed for a multitude of palladium-catalyzed cross-coupling reactions, and the 2-(tert-butylsulfanyl) group. The latter serves as a sterically bulky, electron-donating group that can influence the regioselectivity of reactions and can be readily cleaved to unmask a pyridine-2-thiol moiety for further functionalization.
Synthesis of the Starting Material: this compound
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale applications. A common and reliable method involves the reaction of 2,5-dibromopyridine with sodium tert-butylthiolate.
Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromopyridine
-
Sodium tert-butylthiolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2,5-dibromopyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Carefully add sodium tert-butylthiolate (1.1 eq) portion-wise at room temperature under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Key Applications in Cross-Coupling Reactions
The C5-bromo position of this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the synthesis of 5-aryl- and 5-heteroarylpyridines.[4][5][6][7] These motifs are prevalent in pharmacologically active molecules.[4]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-aryl-2-(tert-butylsulfanyl)pyridine.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 75-95 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 70-90 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative, and the cycle is completed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electron-donating nature of the 2-(tert-butylsulfanyl) group can enhance the rate of oxidative addition.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl and N-heteroaryl amines.[8][9][10][11] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C5 position of the pyridine ring.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-6 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Argon or Nitrogen gas
Procedure:
-
To a glovebox or a Schlenk tube charged with a stir bar, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 65-85 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 60-80 |
Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. The strong, non-nucleophilic base is required to deprotonate the amine, forming the active nitrogen nucleophile.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to 5-alkynylpyridines, which are versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.[12][13][14][15]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 50 | 70-90 |
| Pd(PPh₃)₄ / CuI | DIPA | DMF | RT | 75-95 |
Table 3: Representative conditions for the Sonogashira coupling of this compound.
Stille Coupling: Versatile C-C Bond Formation
The Stille coupling offers a mild and functional group tolerant method for creating C-C bonds using organostannane reagents.[16][17] Although organotin compounds have toxicity concerns, their stability and reactivity make them valuable in certain synthetic contexts.[16]
Materials:
-
This compound
-
Organostannane reagent (e.g., vinyltributyltin, aryltributyltin) (1.1 - 1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in the anhydrous solvent.
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Add the palladium catalyst (and additive, if used) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through Celite, and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by flash chromatography.
Deprotection of the 2-(tert-Butylsulfanyl) Group
A key advantage of using this compound is the ability to deprotect the tert-butylsulfanyl group to reveal the corresponding pyridine-2-thiol (or its tautomer, 2-thiopyridone). This can be achieved under various conditions, including acid-mediated cleavage or oxidative methods.
Protocol: Acid-Mediated Deprotection
Materials:
-
2-(tert-Butylsulfanyl)pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-(tert-butylsulfanyl)pyridine derivative in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the pyridine-2-thiol.[18][19]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. Its amenability to various palladium-catalyzed cross-coupling reactions, coupled with the potential for subsequent deprotection to the corresponding thiol, provides a powerful platform for the generation of molecular diversity. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, accelerating discovery in medicinal chemistry and materials science.
References
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t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (2017). PubMed. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). National Institutes of Health. [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2012).
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2021). MDPI. [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. [Link]
-
A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (2017). University of Southampton ePrints. [Link]
-
Preparation of 5-bromo-3-methyl-2-phenylpyrrolo[2.3-b]pyridine. PrepChem.com. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). National Institutes of Health. [Link]
-
Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (2012). PubMed. [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012). PubMed. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]
-
The Protection and Deprotection of the Pyridine Nitrogen. (1975). Semantic Scholar. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. [Link]
-
CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. (2022). MDPI. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]
-
Synthesis of 5‐Alkynyl and 2 5‐Dialkynyl‐L‐Histidines. (2022). ChemistrySelect. [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). Organic Chemistry Portal. [Link]
-
Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. (2024). National Institutes of Health. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). National Institutes of Health. [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (2022). National Institutes of Health. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. [Link]
-
Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). National Institutes of Health. [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (1987). PubMed. [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. [Link]
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- 14. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
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The Strategic Utility of 5-Bromo-2-(tert-butylsulfanyl)pyridine in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary drug discovery, the demand for novel molecular entities with precisely tuned pharmacological profiles is ever-present. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of a significant portion of marketed pharmaceuticals.[1] Among the vast array of functionalized pyridines, 5-Bromo-2-(tert-butylsulfanyl)pyridine has emerged as a strategic building block for medicinal chemists. Its unique combination of a nucleophilic sulfur-linked moiety and a reactive bromine atom at a strategic position allows for sequential and regioselective functionalization, making it an invaluable tool in the synthesis of complex, biologically active molecules.
This application note provides a comprehensive overview of the use of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, a promising class of anti-inflammatory agents.[2][3] Detailed protocols for key synthetic transformations are provided to guide researchers in leveraging the full potential of this versatile reagent.
Core Attributes and Synthetic Rationale
The utility of this compound in medicinal chemistry is rooted in its distinct structural features:
-
The Bromine Handle: The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling extensive exploration of the chemical space around the pyridine core.
-
The Tert-Butylsulfanyl Group: The 2-(tert-butylsulfanyl) group is not merely a passive substituent. It plays a crucial role in modulating the electronic properties of the pyridine ring and can influence the regioselectivity of subsequent reactions. Furthermore, the tert-butyl group provides steric bulk, which can be advantageous in directing molecular interactions with biological targets.
-
Orthogonal Reactivity: The differential reactivity of the C-Br bond and the C-S bond allows for a degree of orthogonality in synthetic design. While the C-Br bond is readily functionalized via cross-coupling, the tert-butylsulfanyl group is generally stable under these conditions, preserving it for potential later-stage modification or as a key pharmacophoric element.
Application in the Synthesis of 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors
A prime example of the strategic application of this compound is in the synthesis of a new generation of 5-lipoxygenase-activating protein (FLAP) inhibitors.[2][3] FLAP is a critical protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma and atherosclerosis.[2][3]
One such potent and selective FLAP inhibitor is 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103).[1] The synthesis of this complex molecule showcases the pivotal role of this compound in constructing the key biaryl linkage that is essential for its biological activity.
Synthetic Workflow Overview
The general synthetic strategy towards AM103 and its analogs involves the coupling of a functionalized indole core with a substituted pyridine moiety. This compound serves as the precursor to one of the key coupling partners.
Caption: Synthetic workflow for FLAP inhibitors utilizing this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound in the context of synthesizing FLAP inhibitor precursors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the creation of the biaryl core structure of many FLAP inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 85-95 °C) for the specified time (usually 12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice may require optimization. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength can influence reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solvent choice depends on substrate solubility and reaction temperature. |
| Temperature | 85 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Equivalents | 1.1 - 1.5 (Boronic Acid) | A slight excess of the boronic acid is typically used. |
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.
Protocol 2: Borylation of this compound
In some synthetic strategies, it may be advantageous to convert this compound into its corresponding boronic acid or boronate ester. This intermediate can then be coupled with a different halogenated reaction partner.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium acetate (KOAc))
-
Anhydrous solvent (e.g., 1,4-Dioxane or DMSO)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), the palladium catalyst (3 mol%), and the base (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 8-16 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to yield the desired boronate ester.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and widely utilized synthetic methodologies in medicinal chemistry. The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC, LC-MS, and GC-MS. The identity and purity of the resulting products should be confirmed by NMR spectroscopy and mass spectrometry. By following these established procedures and analytical checkpoints, researchers can ensure the reliability and reproducibility of their synthetic efforts.
Future Perspectives and Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its application in the synthesis of potent FLAP inhibitors highlights its value as a key building block for accessing complex and biologically relevant chemical matter. Beyond its use in Suzuki-Miyaura couplings, the versatile reactivity of this compound opens doors for its application in other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, further expanding its utility in drug discovery programs. As the quest for novel therapeutics continues, the strategic deployment of such versatile building blocks will undoubtedly remain a cornerstone of successful medicinal chemistry campaigns.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry. [Link]
-
5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103). (2009). Journal of Medicinal Chemistry. [Link]
-
What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. (2008). Trends in Pharmacological Sciences. [Link]
-
Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. (2017). European Journal of Medicinal Chemistry. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules. [Link]
Sources
- 1. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Strategic Synthesis of 5-Aryl-2-(tert-butylsulfanyl)pyridines via Palladium-Catalyzed Stille Coupling
An Application Note for Researchers and Drug Development Professionals
Introduction
The palladium-catalyzed Stille cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, renowned for its capacity to form carbon-carbon bonds with exceptional reliability and scope.[1][2] A key advantage of this methodology is its remarkable tolerance for a wide array of functional groups and the inherent stability of the organotin reagents to air and moisture, which frequently circumvents the need for complex protecting group strategies.[2][3][4] This robustness makes it an invaluable tool in the synthesis of complex molecular architectures.
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[2][5] The ability to selectively functionalize the pyridine ring is therefore of paramount importance. This application note provides a detailed, field-proven protocol for the Stille coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine. The tert-butylsulfanyl group is well-tolerated under these conditions and can serve as a valuable synthetic handle for further downstream modifications. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and discuss the critical aspects of reaction optimization and purification essential for drug development professionals.
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The efficacy of the Stille coupling reaction is rooted in a well-defined catalytic cycle centered on a palladium(0) species. The mechanism is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The cycle initiates with the insertion of the active 14-electron Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The organostannane reagent coordinates to the Pd(II) complex, and the organic group (R') is transferred from the tin atom to the palladium center, displacing the halide. The use of additives like copper(I) iodide (CuI) can significantly accelerate this step.[1][6]
-
Reductive Elimination: The two organic fragments coupled to the palladium center (the pyridine and the R' group) are expelled from the coordination sphere as the final coupled product. This C-C bond formation regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Detailed Experimental Protocol
This protocol outlines a general procedure for the Stille coupling of this compound with a generic organostannane partner.
Materials & Reagents
| Reagent | Role | Typical Amount (per 1.0 mmol Substrate) |
| This compound | Electrophile | 1.0 equiv (e.g., 260 mg) |
| Organostannane (e.g., Tributyl(aryl)stannane) | Nucleophile | 1.1 - 1.2 equiv |
| Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand system | Palladium Catalyst | 2-5 mol% |
| P(o-tol)₃, AsPh₃, or PPh₃ (if not using Pd(PPh₃)₄) | Ligand | 4-10 mol% |
| Copper(I) Iodide (CuI) | Additive (Optional) | 5-10 mol% |
| Anhydrous, Degassed Toluene or Dioxane | Solvent | 5-10 mL |
| 1M Aqueous Potassium Fluoride (KF) | Quenching/Work-up | ~10 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |
| Silica Gel | Stationary Phase | For column chromatography |
| Hexanes/Ethyl Acetate | Mobile Phase | For column chromatography |
Equipment
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating oil bath
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp)
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Critical):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the optional additive (e.g., CuI, 10 mol%).[2]
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free environment.[5]
-
-
Solvent and Reagent Addition:
-
Add the anhydrous and degassed solvent (e.g., Toluene, 5-10 mL) via syringe. Stir the mixture to dissolve the solids.[2]
-
Using a separate syringe, add the organostannane coupling partner (1.1 equiv) to the reaction mixture.
-
-
Reaction Execution and Monitoring:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired temperature, typically between 90-110 °C.[2][5]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by TLC, observing the consumption of the starting bromide. Reactions are typically complete within 12-24 hours.[2]
-
-
Work-up and Removal of Tin Byproducts:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash it vigorously with a 1M aqueous solution of potassium fluoride (KF) for at least 5-10 minutes. This is a crucial step to precipitate the toxic tributyltin halides as insoluble tributyltin fluoride (Bu₃SnF).[7][8]
-
A white precipitate will form. Filter the entire biphasic mixture through a pad of Celite to remove the solid Bu₃SnF.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[3][7]
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 5-substituted-2-(tert-butylsulfanyl)pyridine product.[8] To improve the separation of any residual tin impurities, 1-2% triethylamine can be added to the eluent.[3][7]
-
Optimization and Scientific Rationale
The success of a Stille coupling, particularly in a drug development context, hinges on careful optimization and understanding the role of each component.
| Entry | Organostannane Reagent | Catalyst (mol%) | Ligand/Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 24 | 79 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF | 80 | 8 | 88 |
| 3 | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 75 |
| 4 | 4-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 82 |
| Table adapted from representative conditions for bromo-pyridine couplings.[2] Yields are illustrative and substrate-dependent. |
Expert Insights & Causality
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a common and effective pre-catalyst, systems generated in situ from a Pd(0) source like Pd₂(dba)₃ and a phosphine ligand (e.g., P(o-tol)₃, AsPh₃) can offer enhanced reactivity.[2][6] Electron-rich and sterically bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[6]
-
The Role of Copper(I) Additives: For less reactive organostannanes or challenging substrates, the addition of a Cu(I) salt can dramatically increase the reaction rate. It is believed to facilitate a more rapid transmetalation step, though the precise mechanism is complex.[1][4][6]
-
Solvent Selection: Anhydrous, degassed, non-polar or polar aprotic solvents like toluene, dioxane, or DMF are standard.[2] It is imperative to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Managing Tin Impurities: The toxicity of organotin compounds is a significant concern, especially in pharmaceutical synthesis.[1][9] The KF work-up is highly effective.[7] For particularly stubborn cases, chromatography on silica impregnated with K₂CO₃ or using triethylamine in the eluent can be employed to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.[7]
Experimental Workflow Visualization
References
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Stille Coupling . NROChemistry. [Link]
- Stille Coupling | NROChemistry. Vertex AI Search.
-
Stille Coupling . Organic Synthesis. [Link]
-
Stille Coupling . Chemistry LibreTexts. [Link]
-
The Stille Reaction . Myers Group, Chem 115. [Link]
-
Stille couplings in water at room temperature . Green Chemistry (RSC Publishing). [Link]
-
Stille reaction . Wikipedia. [Link]
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The Strategic Application of 5-Bromo-2-(tert-butylsulfanyl)pyridine in Advanced Materials Science
Introduction: A Versatile Building Block for Organic Electronics
In the landscape of materials science, particularly in the realm of organic electronics, the design and synthesis of novel functional molecules are paramount to technological advancement. 5-Bromo-2-(tert-butylsulfanyl)pyridine emerges as a pivotal heterocyclic building block, strategically designed for the construction of sophisticated organic semiconducting materials. Its molecular architecture offers a unique combination of properties: the electron-deficient pyridine core, a versatile reactive handle in the form of a bromo substituent, and a solubilizing tert-butylsulfanyl group. This trifecta of features makes it an invaluable precursor for materials destined for use in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).[1][2]
The pyridine ring, with its inherent electron-withdrawing nature, is a desirable component in charge-transporting materials.[1] The bromine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. This allows for the extension of the conjugated system, a critical factor in tuning the electronic and photophysical properties of the final material.[3] The tert-butylsulfanyl group, while sterically bulky, enhances the solubility of both the parent molecule and its derivatives in common organic solvents. This is a crucial practical consideration for the solution-based processing of organic electronic devices.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the application of this compound in materials science and providing robust protocols for its synthetic utilization.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂BrNS |
| Molecular Weight | 246.17 g/mol |
| CAS Number | 123792-40-5 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, DMF) |
Application in Organic Light-Emitting Diodes (OLEDs)
The performance of OLEDs is critically dependent on the efficiency of charge injection, transport, and recombination within the device stack. Pyridine-based materials have been extensively investigated for their utility as both electron-transporting materials (ETMs) and hole-transporting materials (HTMs).[1][2][4][5] The incorporation of this compound as a foundational unit allows for the synthesis of novel materials with tailored properties for these layers.
Rationale for Use:
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the pyridine ring facilitates electron injection and transport. By coupling this compound with other electron-deficient aromatic systems through reactions like the Suzuki or Stille coupling, it is possible to create materials with deep Highest Occupied Molecular Orbital (HOMO) levels and suitable Lowest Unoccupied Molecular Orbital (LUMO) levels for efficient electron transport.[1]
-
Hole-Transporting Materials (HTMs): Through Buchwald-Hartwig amination, the bromo group can be substituted with various aromatic amines (e.g., carbazole, triphenylamine derivatives). This synthetic route leads to the formation of materials with appropriate HOMO levels for hole injection from the anode and efficient transport to the emissive layer.[6][7][8]
-
Emissive Layer Hosts: The high triplet energy often associated with pyridine-containing compounds makes them suitable as host materials for phosphorescent emitters, preventing the back-transfer of energy from the guest to the host.[1]
Application in Organic Solar Cells (OSCs)
In the field of organic photovoltaics, the design of donor and acceptor materials with appropriate energy levels and morphologies is crucial for achieving high power conversion efficiencies. Pyridine-containing polymers and small molecules have shown promise in OSCs.[9][10] this compound can be used as a monomer in the synthesis of conjugated polymers for the active layer of OSCs.
Rationale for Use:
-
Donor and Acceptor Materials: The electron-deficient character of the pyridine unit can be leveraged in both donor-acceptor (D-A) type polymers and non-fullerene acceptors.[9] By strategically coupling this compound with electron-donating moieties, novel D-A copolymers with tailored band gaps and absorption spectra can be synthesized.
-
Interfacial Layers: Pyridine-based materials can also function as effective interfacial layers in OSCs, improving charge extraction and device stability.[11]
Experimental Protocols: Synthesis of Advanced Materials
The true utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is ideal for coupling this compound with a variety of aryl and heteroaryl boronic acids or esters, forming biaryl structures common in organic electronic materials.[3][12][13]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust catalyst for a wide range of Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong base, sufficient for the transmetalation step without causing degradation of sensitive functional groups.
-
Solvent: The dioxane/water mixture is effective at dissolving both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Stille Coupling for C-C Bond Formation
The Stille coupling offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.[14][15]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with an aqueous solution of KF to remove tin byproducts. Filter through Celite and extract the filtrate with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Toxicity: Organotin compounds are toxic and should be handled with care. The KF workup is essential for removing tin residues.[15]
-
Anhydrous Conditions: The reaction is sensitive to water, so anhydrous solvents and techniques are necessary.
Protocol 3: Sonogashira Coupling for C-C Bond Formation
This reaction is used to introduce alkyne functionalities, which are valuable for creating rigid, linear conjugated systems.[16][17][18][19][20]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Degassed solvent (e.g., THF)
Procedure:
-
Reaction Setup: In a reaction flask, add the palladium catalyst and copper(I) iodide.
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Reagent Addition: Add degassed THF, triethylamine, this compound, and finally the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor progress by TLC.
-
Workup: Once complete, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Co-catalyst: CuI is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate.[17]
-
Base: Triethylamine acts as both a base and a solvent, neutralizing the HBr formed during the reaction.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This is a powerful method for synthesizing aryl amines, which are key components of hole-transporting materials.[6][7][8][21][22]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide. Add this compound and the aryl amine.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Ligand: Sterically hindered phosphine ligands like XPhos are essential for promoting the reductive elimination step and preventing catalyst decomposition.[8]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.[6]
Visualizing Synthetic Pathways
Caption: Synthetic pathways from this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a strategically important and highly versatile building block for the synthesis of advanced materials for organic electronics. Its unique combination of an electron-deficient pyridine core, a reactive bromo handle, and a solubilizing tert-butylsulfanyl group makes it an ideal starting material for creating a diverse range of functional molecules. The protocols outlined in this guide provide a robust foundation for researchers to leverage this compound in the development of next-generation OLED and OSC technologies. As with any chemical synthesis, these protocols should be regarded as starting points, and optimization may be necessary depending on the specific substrates and desired outcomes.
References
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Sheokand, M., Rout, Y., & Misra, R. (2022). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. Journal of Materials Chemistry C. [Link]
-
Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing. [Link]
-
Organic EL Devices Based on Pyridine-Containing Compounds. Scientific.Net. [Link]
-
Custom Pyridine Derivatives Manufacturers, Suppliers. Feng-Hua. [Link]
-
Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs. ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Organic Sensitizers with Pyridine Ring Anchoring Group for p-Type Dye-Sensitized Solar Cells. ResearchGate. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. ResearchGate. [Link]
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A Theoretical Research on the Impact of Pyridine Based and Fused Cyclic Based Polymer on the Properties of Donor Polymer for Organic Solar Cells. Global Science Press. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton - University of Southampton. [Link]
-
A systematic investigation on pyridine derived solid additives inducing fibrillar morphology for highly efficient organic solar cells with over 20 % efficiency. PolyU Institutional Research Archive. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI. [Link]
-
Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.gov. [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
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Application Notes and Protocols for the Negishi Coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Introduction: The Strategic Advantage of Negishi Coupling in Complex Molecule Synthesis
The Negishi cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Discovered by Nobel laureate Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1][2][3] Its versatility is particularly pronounced in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's power lies in the moderate reactivity of organozinc reagents, which allows for the presence of a wide array of functional groups that would be incompatible with more reactive organometallics like Grignard or organolithium reagents.[5][6]
This application note provides a detailed protocol and scientific rationale for the Negishi coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine , a heterocyclic building block of interest in medicinal chemistry. We will delve into the critical parameters of this transformation, from the in situ generation of the organozinc reagent to the selection of an optimal palladium catalyst system and the final purification of the desired biaryl product. The protocols and insights provided herein are designed to be a practical guide for researchers, scientists, and drug development professionals seeking to leverage the power of the Negishi coupling for the synthesis of novel molecular entities.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps:[2][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, this compound), forming a Pd(II) complex.[3] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1] For aryl bromides, this step is typically efficient with appropriate ligand selection.
-
Transmetalation: The organozinc reagent then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[3][7] This step is a hallmark of the Negishi coupling, and the relatively low electronegativity of zinc facilitates a rapid and often irreversible transfer.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3] The choice of ligand can significantly influence the rate and efficiency of this step.[8][9]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Experimental Design and Rationale
Choosing the Right Partners: Substrate and Organozinc Reagent
The focus of this protocol is This compound . The presence of a pyridine ring introduces specific electronic considerations, and the tert-butylsulfanyl group adds steric bulk. The bromine atom at the 5-position is a suitable leaving group for oxidative addition to a palladium(0) center.
The choice of the organozinc reagent is dictated by the desired coupling partner. For the purpose of this protocol, we will describe a general procedure for the coupling with an arylzinc reagent, which can be prepared from the corresponding aryl bromide or iodide.
There are two primary methods for preparing organozinc reagents:[1]
-
Transmetalation: From more reactive organometallics like organolithium or Grignard reagents.
-
Direct Insertion: Of zinc metal into an organic halide.[10]
The direct insertion method, particularly with activated zinc (e.g., Rieke zinc or zinc dust activated with I2 or TMSCl), is often preferred for its operational simplicity and tolerance of functional groups.[1][10] The addition of LiCl can significantly accelerate the formation of organozinc reagents in solvents like THF.[10]
The Heart of the Reaction: The Palladium Catalyst and Ligand
The selection of the palladium source and the supporting ligand is paramount for a successful Negishi coupling. While a variety of palladium(0) and palladium(II) precursors can be used, Pd(II) salts like Pd(OAc)2 or PdCl2 are often employed as they are more stable and are reduced in situ to the active Pd(0) species.[11]
The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black.[11][12][13] For cross-coupling reactions involving heteroaryl halides, electron-rich and sterically bulky phosphine ligands are often highly effective.[14][15] Ligands such as SPhos and XPhos have demonstrated broad utility in Negishi couplings, promoting efficient oxidative addition and reductive elimination.[16][17]
For the coupling of this compound, a biarylphosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point due to its proven efficacy in coupling heteroaryl halides.[17]
Detailed Experimental Protocol
This protocol is divided into two main parts: the in situ preparation of the arylzinc reagent and the subsequent Negishi cross-coupling reaction.
Part A: In Situ Preparation of the Arylzinc Reagent
Materials and Equipment:
| Reagent/Equipment | Specifications |
| Zinc dust | <10 micron, >98% |
| 1,2-Dibromoethane | Anhydrous |
| Chlorotrimethylsilane (TMSCl) | Anhydrous |
| Aryl Bromide/Iodide | Anhydrous, substrate for organozinc |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Schlenk flask | Flame-dried |
| Magnetic stirrer and stir bar | |
| Argon or Nitrogen supply | High purity |
Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents relative to the aryl halide). Suspend the zinc dust in anhydrous THF.
-
To the stirring suspension, add 1,2-dibromoethane (approx. 10 mol%) and stir for 30 minutes at room temperature.
-
Add chlorotrimethylsilane (TMSCl) (approx. 10 mol%) and stir for another 15 minutes. The zinc should appear more active (e.g., bubbling).
-
Organozinc Formation: To the activated zinc suspension, add a solution of the aryl bromide or iodide (1.2 equivalents relative to this compound) in anhydrous THF dropwise.
-
The reaction is typically exothermic. Maintain the temperature below 40 °C. After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots). The resulting greyish suspension of the arylzinc reagent is used directly in the next step.
Part B: Negishi Cross-Coupling Reaction
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | 1.0 equivalent |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| SPhos | Ligand |
| Arylzinc reagent solution | From Part A |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| Schlenk flask | Flame-dried |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Argon or Nitrogen supply | High purity |
Reaction Parameters:
| Parameter | Value | Rationale |
| Pd(OAc)₂ loading | 2 mol % | A common starting point for efficient catalysis. |
| SPhos loading | 4 mol % | A 2:1 ligand-to-palladium ratio is often optimal. |
| Temperature | 60 °C | Mild heating often improves reaction rates without promoting side reactions. |
| Reaction Time | 12-24 hours | Should be monitored for completion. |
Procedure:
Caption: A streamlined workflow for the Negishi coupling reaction.
-
Catalyst Pre-formation: In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Reaction Initiation: To this stirring solution, add the freshly prepared arylzinc reagent from Part A (1.2 equivalents) via a syringe or cannula.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress periodically by taking small aliquots, quenching them with a few drops of water, and analyzing by TLC or GC-MS. The disappearance of the starting material (this compound) indicates the completion of the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive zinc, poor organozinc formation. | Ensure rigorous anhydrous conditions. Use fresh, high-purity zinc and activating agents. |
| Inactive catalyst. | Use fresh palladium precursor and ligand. Consider a different ligand (e.g., XPhos, RuPhos). | |
| Formation of Homocoupled Byproducts | Inefficient transmetalation or reductive elimination. | Adjust the stoichiometry of the organozinc reagent. Screen different ligands or solvents. |
| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature and monitor for longer periods. |
Conclusion
The Negishi cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules. The protocol detailed above for the coupling of this compound provides a robust starting point for researchers. By understanding the underlying mechanism and the critical role of each component, particularly the organozinc reagent and the palladium-ligand system, this reaction can be optimized and applied to a wide range of substrates, accelerating the discovery and development of new chemical entities.
References
-
Casares, J. A., Espinet, P., Fuentes, B., Garcı́a-Melchor, M., Lledós, A., & Maseras, F. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. [Link]
-
Wikipedia. (2023). Negishi coupling. [Link]
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Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. [Link]
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Name-Reaction.com. (n.d.). Negishi cross-coupling. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Glockl, S., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7574–7578. [Link]
-
Knochel, P. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. [Link]
-
Pinter, B. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Zhang, L., et al. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(25), 8731–8733. [Link]
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Breiner, G. A., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of the American Chemical Society, 144(1), 177–185. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc.... [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Bucknell Digital Commons. (n.d.). Cross-Coupling Reactions of Functionalized Organozinc Reagents for the Synthesis of β,β-Disubstituted α,β-Unsaturated Ketones. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(25), 8731–8733. [Link]
-
Mizuta, S., et al. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3566–3569. [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
-
Dai, C., & Fu, G. C. (2001). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
-
ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]
-
Ghorai, M. K., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4880–4883. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters, 13(1), 112–115. [Link]
-
Frontiers. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. [Link]
-
Sci-Hub. (n.d.). Preparation of unsymmetrical biaryls via Ni- or Pd-catalyzed coupling of aryl chlorides with arylzincs. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]
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Application Notes & Protocols: A Guide to the Regioselective Functionalization of the Pyridine Ring Using 5-Bromo-2-(tert-butylsulfanyl)pyridine
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The precise installation of substituents onto the pyridine ring is therefore a critical task, enabling the fine-tuning of a molecule's pharmacological profile. 5-Bromo-2-(tert-butylsulfanyl)pyridine has emerged as a highly versatile and strategic building block for this purpose. Its distinct substitution pattern offers a powerful platform for sequential and regioselective functionalization, allowing chemists to unlock diverse chemical space.
This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple procedural lists to explain the underlying principles that govern its regioselectivity. Detailed, field-proven protocols for functionalization at distinct positions of the pyridine ring are provided, empowering researchers in drug discovery and chemical synthesis to leverage this reagent to its full potential. The two primary substituents—the bromine atom at C5 and the tert-butylsulfanyl group at C2—serve as orthogonal synthetic handles, directing reactions to specific sites under different conditions.
Chapter 1: The Primary Functionalization Site: C5 Cross-Coupling
The carbon-bromine bond at the 5-position is the most common and reliable starting point for diversification. The C(sp²)-Br bond is readily activated by transition metal catalysts, making it an ideal site for a variety of palladium-catalyzed cross-coupling reactions. This approach allows for the direct installation of aryl, heteroaryl, alkyl, and alkynyl groups, forming key carbon-carbon bonds.
Principle of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds.[1] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide. The catalytic cycle, generally driven by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C5-Br bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[2]
The tert-butylsulfanyl group at the C2 position exerts a minimal electronic effect on this process but provides steric bulk, which can influence the choice of catalyst and ligand for optimal results.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Scientist's Note: The choice of palladium catalyst, ligand, and base is crucial for success. For electron-deficient pyridines, electron-rich and bulky phosphine ligands often give superior results by promoting the reductive elimination step and stabilizing the catalyst.[3] The use of an aqueous base solution with a water-miscible co-solvent like dioxane or DME is common and often highly effective.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 6 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-2-(tert-butylsulfanyl)pyridine product.[4]
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 88-96 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O | 85 | 75-85 |
Chapter 2: Advanced Strategies: Metalation for C4 and C6 Functionalization
Once the C5 position has been functionalized, or if an alternative strategy is desired, metalation reactions provide a powerful route to introduce substituents at other positions on the pyridine ring. These reactions rely on the use of strong organolithium bases to deprotonate specific C-H bonds, creating a nucleophilic organolithium intermediate that can be trapped with an electrophile.
Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a highly regioselective technique where a heteroatom-containing group on an aromatic ring directs a strong base to deprotonate an adjacent C-H bond.[5][6] In pyridine derivatives, the ring nitrogen itself can act as a directing metalating group (DMG), guiding lithiation to the C2 and C6 positions.[7] For this compound, the C2 position is blocked. Therefore, DoM is expected to occur at the C6 position.
Scientist's Note: The success of DoM on pyridines can be hampered by competitive nucleophilic addition of the organolithium reagent to the C=N bond.[7] To mitigate this, sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at very low temperatures (-78 °C).[7] The bulky tert-butylsulfanyl group at C2 may also sterically disfavor lithiation at C6, requiring careful optimization.
Diagram: DoM and Halogen-Lithium Exchange Pathways
Caption: Potential metalation pathways for functionalizing the pyridine ring.
Protocol: Directed ortho-Metalation at C6 and Electrophilic Quench
This protocol outlines the lithiation at the C6 position followed by quenching with a generic electrophile (e.g., an aldehyde, alkyl halide, or CO₂).
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1-1.3 equiv, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide - DMF) (1.2 equiv)
-
Dry ice/acetone bath (-78 °C)
-
Strictly anhydrous and inert conditions are essential.
Step-by-Step Procedure:
-
Setup: In an oven-dried, three-neck flask under argon, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add LDA solution dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature to ensure complete deprotonation.
-
Electrophilic Trap: Add the chosen electrophile (e.g., DMF) dropwise to the reaction mixture. Allow the reaction to stir for an additional 1-3 hours at -78 °C.
-
Quenching: Slowly warm the reaction to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Proceed with a standard aqueous work-up and extraction as described in Protocol 1.2. Purify the crude product by column chromatography to isolate the 6-substituted derivative.
Alternative Metalation: Halogen-Lithium Exchange and C4-Lithiation
While DoM targets C6, other sites can be accessed under different conditions.
-
Halogen-Lithium Exchange (C5): This is an extremely fast and often preferred reaction when using alkyllithium reagents like n-BuLi or t-BuLi at low temperatures.[8] The reaction exchanges the bromine atom at C5 for a lithium atom, generating the same 5-lithiated intermediate that would be formed from deprotonation of the C5-H bond (if it were present). This provides an alternative to cross-coupling for introducing functionality at C5. The protocol is similar to 2.2, but using n-BuLi instead of LDA.
-
Unusual C4-Lithiation: There is precedent for unusual selectivity with t-BuLi, which in some 3-bromopyridine systems has been shown to effect a clean lithiation at the C4 position, contrary to expectations.[9] This is attributed to a complex interplay of steric and electronic effects. While less common, it represents a potential strategy for accessing the C4 position directly, which is otherwise challenging. This pathway requires careful empirical validation for this specific substrate.
Chapter 3: The Latent Handle: Manipulation of the 2-(tert-Butylsulfanyl) Group
The tert-butylsulfanyl group is not merely a passive spectator; it can be considered a robust protecting group for a thiol or a removable directing group. Its manipulation in the final steps of a synthesis can reveal a new functional handle at the C2 position.
Principle of Deprotection/Transformation
The C-S bond of the tert-butylsulfanyl group is generally stable to the conditions used for cross-coupling and lithiation. However, it can be cleaved or transformed under specific conditions.
-
Oxidation and Displacement: A common strategy involves oxidizing the sulfide to a sulfoxide or sulfone. These are excellent leaving groups and can be displaced by a variety of nucleophiles, allowing for the introduction of amines, ethers, or other groups at the C2 position.
-
Reductive Cleavage: Treatment with strong reducing agents or certain metals can cleave the C-S bond, potentially leading to the corresponding thiol (2-mercaptopyridine) or complete desulfurization to afford the pyridine core without the sulfur substituent.
-
Acid-Mediated Cleavage: Strong acids like trifluoroacetic acid (TFA) can be used to remove tert-butyl protecting groups, although conditions must be carefully selected to avoid degradation of the pyridine core.[10]
Protocol: Oxidative Deprotection to 2-Pyridone
This protocol describes a two-step sequence involving oxidation of the sulfide to a sulfone, followed by hydrolysis to yield the corresponding 2-pyridone derivative, a common and valuable heterocyclic motif.
Reagents and Equipment:
-
Substituted 2-(tert-butylsulfanyl)pyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Sodium Hydroxide (e.g., 6M NaOH)
Step-by-Step Procedure:
-
Oxidation: Dissolve the starting pyridine in DCM and cool to 0 °C. Add m-CPBA portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Oxidation Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The intermediate sulfone can be purified or used directly.
-
Hydrolysis: Add the crude sulfone to a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Heating: Heat the mixture to reflux (80-100 °C) for 2-6 hours.
-
Final Work-up: Cool the reaction mixture. If using acid, neutralize carefully with a base (e.g., NaOH solution) until the product precipitates or the pH is neutral. If using a base, neutralize with an acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by recrystallization or column chromatography.
References
- Benchchem.
- Grokipedia.
- HETEROCYCLES.
- Wikipedia.
- Organic Syntheses.
- ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- R Discovery.
- PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-Bromo-2-(tert-butylsulfanyl)pyridine . As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges posed by this substrate and a logical framework for overcoming them.
This substrate is particularly difficult due to a combination of factors: the Lewis basic pyridine nitrogen, the potentially coordinating sulfur atom, and steric bulk from the tert-butyl group. These features can lead to common issues such as low-to-no yield, catalyst deactivation, and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working at all. Where do I start?
A: A complete lack of reactivity points to a fundamental issue in one of the key steps of the catalytic cycle. The most likely culprits for this specific substrate are:
-
Rapid Catalyst Deactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts.[1][2] It can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle before it can effectively begin. The sulfur atom of the tert-butylsulfanyl group can also act as a ligand, potentially poisoning the catalyst.
-
Failed Oxidative Addition: While the electron-deficient nature of the pyridine ring should facilitate this step, severe catalyst inhibition can prevent it entirely.[3]
-
Compromised Reagents: Ensure your boronic acid/ester is not degraded (protodeboronated), the base is dry and active, and the solvent is rigorously degassed. Oxygen can lead to the formation of palladium black and promote unwanted side reactions like boronic acid homocoupling.[3][4]
Initial Action: Re-evaluate your catalyst and ligand system. A standard catalyst like Pd(PPh₃)₄ is often insufficient for this type of substrate. You must move to a more robust system designed for heteroaromatic couplings. See the detailed guide below for specific recommendations.
Q2: I'm seeing a low yield (~10-20%) and recovery of my starting material. What is the most probable cause?
A: Low conversion suggests that the catalytic cycle is turning over, but is either very slow or is being prematurely arrested.
-
Sub-optimal Ligand/Catalyst: The primary suspect is a ligand that is not sufficiently electron-rich or sterically bulky to promote the key steps of oxidative addition and reductive elimination while simultaneously protecting the palladium center from deactivation by the pyridine nitrogen.[2][5][6]
-
Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[7][8] An inappropriate choice of base (strength or solubility) can make this step the rate-limiting bottleneck.
-
Insufficient Temperature: Some challenging couplings require higher thermal energy to overcome activation barriers.
Initial Action: Your first step should be to screen a more appropriate ligand from the Buchwald or other modern classes of ligands. If that doesn't significantly improve the yield, a systematic screen of bases and solvents is warranted.
Q3: My main byproduct is the dehalogenated starting material, 2-(tert-butylsulfanyl)pyridine. Why is this happening?
A: Dehalogenation occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reaction with a hydride source instead of the intended transmetalation with the boronic acid.[3][6]
-
Slow Transmetalation: If transmetalation is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of encountering a hydride source.[6]
-
Hydride Source: The hydride can originate from certain bases (e.g., those with available β-hydrides), solvents (like alcohols), or even trace water reacting with other reagents.[3]
Initial Action: Switch to a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃ and use a strictly aprotic solvent like dioxane or toluene.[6] Employing bulky, electron-rich phosphine ligands can also help by accelerating the desired catalytic pathway relative to the dehalogenation side reaction.[6]
Detailed Troubleshooting Guide & Optimization Protocols
This section provides a deeper dive into solving specific failure modes through systematic optimization.
Problem 1: No Reaction or Trace Conversion (<5%)
This indicates a critical failure, most likely related to catalyst choice and deactivation.
The combination of the pyridine nitrogen and the thioether sulfur creates a pincer-like effect that can irreversibly bind to and deactivate the palladium catalyst. Standard, less-bulky ligands like PPh₃ do not provide enough steric shielding around the metal center to prevent this coordination. Therefore, the most critical parameter to address is the ligand .
Caption: Workflow for addressing a total reaction failure.
For this substrate, you must use a modern catalyst system known for its high activity and stability with heteroaromatic substrates.[9] Bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are the gold standard here.[5][8]
| Catalyst/Ligand Class | Specific Examples | Key Advantages for this Substrate |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent for sterically hindered and electron-rich substrates. The bulkiness shields the Pd center from deactivation by the pyridine nitrogen.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, resistant to deactivation. Effective for challenging couplings.[8][10] |
| Palladium Precatalysts | G2, G3, G4 Buchwald Precatalysts | Air-stable and reliable sources of Pd(0). They ensure efficient generation of the active catalyst in situ.[11] |
Protocol 1: General Screening Reaction
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the Pd precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required. Add this solid to the Schlenk flask.
-
Solvent Addition: Add the rigorously degassed solvent (e.g., Dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Degassing: Subject the sealed flask to three cycles of freeze-pump-thaw to ensure all oxygen is removed.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Problem 2: Low to Moderate Yield (10-70%) with Significant Starting Material Remaining
This common scenario indicates that your chosen catalyst system is viable but the reaction conditions are not optimal. The key is systematic optimization of base, solvent, and temperature.
The Suzuki-Miyaura reaction is a complex interplay of multiple equilibria.[7][13] The choice of base and solvent directly impacts the formation of the active boronate species and the rates of transmetalation and reductive elimination. For a challenging substrate, finding the "sweet spot" is crucial for driving the reaction to completion.
| Parameter | Reagents to Screen | Rationale & Causality |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The base's role is to convert the boronic acid to the more reactive boronate.[8] Cs₂CO₃ is often more soluble in organic solvents and can be very effective. K₃PO₄ is a strong, non-nucleophilic base suitable for many challenging couplings.[6][14] |
| Solvent | 1,4-Dioxane, Toluene, THF, 2-MeTHF, DME | Solvent polarity and coordinating ability affect the solubility of reagents and the stability of catalytic intermediates. A common and effective system is Dioxane/H₂O (e.g., 10:1), but anhydrous conditions with Toluene can sometimes be superior, especially if protodeboronation is an issue.[1][6] |
| Temperature | 80 °C, 100 °C, 110 °C | Increasing temperature can overcome the activation energy for slow steps, but may also increase the rate of side reactions or catalyst decomposition. |
Problem 3: Significant Byproduct Formation (Homocoupling, Protodeboronation)
Byproducts are a clear signal that an undesired reaction pathway is competing effectively with the main catalytic cycle.
-
Boronic Acid Homocoupling (Ar-Ar): This is often caused by the presence of oxygen, which can oxidize Pd(0) to Pd(II) species that promote this side reaction.[3][4]
-
Solution: Ensure your degassing procedure is flawless. Use high-purity solvents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeboronation (Ar-H from Boronic Acid): This occurs when the boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond. Heteroaryl boronic acids can be particularly susceptible.[1][2]
-
Solution: Use a more stable boronic acid derivative like a pinacol ester or an MIDA boronate.[15] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also suppress this pathway.
-
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Welcome to the technical support center for the cross-coupling of 5-Bromo-2-(tert-butylsulfanyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. The unique electronic and steric properties of this molecule—namely, the electron-rich nature of the pyridine ring further enhanced by the tert-butylsulfanyl group and the potential for the sulfur and nitrogen atoms to coordinate with the catalyst—necessitate careful optimization of reaction conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the rationale needed to overcome common hurdles and successfully synthesize your target molecules.
Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of this compound. Each entry details the symptoms, potential causes, and actionable solutions.
Problem 1: Low to No Product Yield
Symptoms:
-
Reaction stalls, showing little to no conversion of the starting material by TLC or LC-MS analysis.
-
Only starting material is recovered after work-up.
Potential Causes & Solutions
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen and the tert-butyl sulfur are both potential ligands for the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and halting the reaction.[1][2][3] This is a well-documented issue for 2-substituted pyridines, often referred to as the "2-pyridyl problem".[4]
-
Solution 1: Choice of Ligand. The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen or sulfur to the palladium center.[3][5] They also accelerate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[5][6]
-
Solution 2: Pre-catalyst Selection. Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂), consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., those based on Buchwald ligands). This can sometimes lead to more consistent and cleaner reactions.[4]
-
-
Inefficient Oxidative Addition: The C-Br bond at the 5-position of the electron-rich pyridine ring can be less reactive towards oxidative addition compared to more electron-deficient systems.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos are designed to accelerate the oxidative addition step for challenging substrates.[4][5] Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.
-
-
Poor Reagent Quality or Reaction Setup: Cross-coupling reactions are highly sensitive to oxygen and water, which can deactivate the palladium catalyst.[7]
-
Solution 1: Rigorous Inert Atmosphere. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[4][7]
-
Solution 2: Reagent Purity. Use high-purity, anhydrous solvents and bases. Verify the quality of your coupling partner (e.g., boronic acid), as they can degrade upon storage.
-
Problem 2: Formation of Side Products
Symptoms:
-
Multiple spots observed on TLC/LC-MS in addition to the starting material and desired product.
-
Common side products include debrominated starting material (hydrodehalogenation) and homocoupling of the coupling partner.
Potential Causes & Solutions
-
Hydrodehalogenation (Debromination): The replacement of the bromine atom with a hydrogen atom is a common side reaction, often promoted by moisture, certain bases, or high temperatures.[7]
-
Solution 1: Anhydrous Conditions. As mentioned above, ensure all reagents and solvents are scrupulously dried and degassed.[7]
-
Solution 2: Base Selection. Strong bases can sometimes promote this side reaction. If using a very strong base like NaOtBu, consider switching to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[7]
-
Solution 3: Temperature Control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
-
Homocoupling of Boronic Acid (for Suzuki-Miyaura reactions): This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution: The most effective solution is rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques.[4] Using a pre-formed Pd(0) catalyst can also sometimes minimize this issue.
-
-
Protodeboronation (for Suzuki-Miyaura reactions): The boronic acid coupling partner can be cleaved by protic sources in the reaction mixture, especially under basic conditions and at elevated temperatures.[8][9] Heteroaryl boronic acids can be particularly susceptible.[10]
-
Solution 1: Use Boronate Esters. Consider using more stable boronate esters, such as pinacol esters (Bpin), instead of the free boronic acid.[4]
-
Solution 2: Judicious Choice of Base and Temperature. Use the mildest base and lowest temperature that are effective for the coupling to minimize the rate of protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a catalyst and ligand system for this substrate?
A: For a challenging, electron-rich, and potentially coordinating substrate like this compound, a robust catalyst system is required from the outset. A highly recommended starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich dialkylbiaryl phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos or SPhos | These bulky and electron-rich ligands are highly effective for coupling heteroaryl halides, accelerating oxidative addition and preventing catalyst inhibition.[5][6] |
| Catalyst Loading | 1-5 mol % | A higher loading (e.g., 5 mol %) may be necessary for initial attempts with difficult substrates.[11] |
Screening a small panel of ligands (e.g., XPhos, SPhos, RuPhos) is often a crucial step in optimization.[4]
Q2: How do I select the appropriate base and solvent?
A: The choice of base and solvent is interdependent and critical for success.
-
Base: The base's role is to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Buchwald-Hartwig amination).[12]
-
For Suzuki-Miyaura couplings , inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent starting points. They are effective and generally minimize side reactions like debromination.[7]
-
For Buchwald-Hartwig aminations , a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]
-
-
Solvent: Aprotic, non-polar, or polar aprotic solvents are typically used.
-
Toluene and 1,4-Dioxane are the most common and effective solvents for these types of cross-coupling reactions.[13] They have good solvating properties for the reagents and can be heated to the temperatures often required.
-
Ensure the solvent is anhydrous and thoroughly degassed before use.
-
Q3: My reaction involves an amine nucleophile (Buchwald-Hartwig). Are there any special considerations?
A: Yes, the Buchwald-Hartwig amination requires specific conditions. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[14]
-
Strong Base is Essential: A strong base like NaOtBu is necessary to deprotonate the amine once it coordinates to the palladium center. Weaker bases like K₂CO₃ are generally ineffective.
-
Ligand Choice is Key: The success of Buchwald-Hartwig reactions heavily relies on the ligand. Bulky biaryl phosphine ligands are essential to promote the final, product-forming reductive elimination step, which can be challenging.[6][12] For your specific substrate, starting with XPhos or a related ligand is a sound strategy.
Visualizing the Process
To better understand the core of the reaction and the troubleshooting logic, the following diagrams illustrate the key catalytic cycle and a decision-making workflow.
Caption: Generalized palladium cross-coupling catalytic cycle.
Caption: Troubleshooting workflow for low-yield reactions.
Standard Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol serves as a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
XPhos (6 mol %)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[7]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- SciSpace. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Thomas, A. A., et al. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Fors, B. P., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH.
- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- NIH. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling with 4-Bromo-2,6-bis(bromomethyl)pyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
Sources
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- 5. scispace.com [scispace.com]
- 6. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Byproducts in Reactions of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Welcome to the technical support center for 5-Bromo-2-(tert-butylsulfanyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common byproducts encountered during key synthetic transformations of this versatile building block. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively mitigate side reactions and optimize your synthetic routes.
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, with this compound, several side reactions can diminish the yield of your desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a homocoupled biaryl derived from my boronic acid reagent. What is causing this and how can I prevent it?
A1: The homocoupling of boronic acids to form symmetrical biaryls is a prevalent byproduct in Suzuki-Miyaura reactions.[1] This side reaction can arise from several mechanistic pathways, primarily oxidative homocoupling or a palladium(II)-mediated pathway.[2]
-
Causality:
-
Oxygen-Mediated Oxidative Coupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[2]
-
Palladium(II)-Mediated Coupling: A stoichiometric reaction between Pd(II) and the boronic acid can also produce the homocoupled product.[2]
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a less common pathway involving protonolysis followed by a second transmetalation can lead to homocoupling.[3][4][5]
-
-
Troubleshooting & Mitigation:
| Strategy | Rationale |
| Rigorous Degassing | To minimize oxygen-mediated coupling, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2] |
| Use of a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated pathway.[2] |
| Ligand Selection | The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as SPhos, can promote the desired cross-coupling over homocoupling.[5] |
| Control of Stoichiometry | Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. |
Q2: My main impurity is 2-(tert-butylsulfanyl)pyridine, the dehalogenated starting material. Why is this happening?
A2: The formation of the dehalogenated (or protodebrominated) product is another common side reaction in Suzuki-Miyaura couplings.[4] This occurs when the bromine atom is replaced by a hydrogen atom.
-
Causality:
-
Protodeboronation of the Boronic Acid: The boronic acid can undergo protodeboronation to generate an arene and boric acid.[4] This arene can then participate in the catalytic cycle.
-
Hydrolysis of the Palladium Intermediate: The Ar-Pd(II)-Br intermediate can undergo hydrolysis or react with trace amounts of water or other proton sources in the reaction mixture, leading to the dehalogenated product.
-
Mechanistic Link to Homocoupling: In some systems, the formation of the dehalogenated product has been observed to be mechanistically linked to boronic acid homocoupling.[4]
-
-
Troubleshooting & Mitigation:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure all reagents and solvents are thoroughly dried to minimize hydrolysis of reaction intermediates. |
| Choice of Base | The choice and quality of the base are important. A weaker base or the presence of impurities in the base can contribute to proton sources. |
| Ligand Optimization | The use of appropriate ligands can stabilize the palladium intermediates and favor the desired cross-coupling pathway. |
| Use of Aryltrifluoroborates | Potassium aryltrifluoroborate salts are often more stable towards protodeboronation compared to the corresponding boronic acids and can be a viable alternative. |
Experimental Protocol: Minimizing Byproducts in a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reagent and Solvent Preparation:
-
Ensure this compound, the boronic acid, and the base (e.g., K₂CO₃ or K₃PO₄) are dry.
-
Use anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Add the degassed solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] When using this compound, careful control of reaction conditions is necessary to avoid byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of 2-(tert-butylsulfanyl)pyridine as a significant byproduct in my Buchwald-Hartwig amination. What is the cause?
A1: The formation of the dehalogenated starting material is a known side reaction in Buchwald-Hartwig aminations and is often the result of a competing reaction pathway.
-
Causality:
-
β-Hydride Elimination: An unproductive side reaction can compete with the desired reductive elimination. The palladium-amido intermediate can undergo β-hydride elimination, leading to the hydrodehalogenated arene and an imine product.[6]
-
Hydrolysis: Similar to the Suzuki reaction, hydrolysis of palladium intermediates can also lead to the dehalogenated product.
-
-
Troubleshooting & Mitigation:
| Strategy | Rationale |
| Ligand Selection | The choice of ligand is crucial for minimizing reductive dehalogenation. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination over β-hydride elimination.[8] |
| Base Selection | The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base may need to be optimized for your specific amine. |
| Temperature Control | Running the reaction at the lowest effective temperature can help to suppress side reactions. |
| Anhydrous Conditions | Ensure all reagents and solvents are scrupulously dried. |
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for your specific amine.
-
Reagent and Solvent Preparation:
-
Use dry and degassed solvent (e.g., toluene or dioxane).
-
Ensure the amine and base (e.g., NaOtBu) are handled under inert conditions.
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Section 3: Lithiation-Borylation Reactions
The lithiation-borylation sequence is a powerful tool for the synthesis of functionalized pyridines.[9] Success in this multi-step process hinges on the careful execution of each step.
Frequently Asked Questions (FAQs)
Q1: My lithiation of this compound seems to be low-yielding or incomplete. What are the potential issues?
A1: Incomplete lithiation or decomposition of the lithiated intermediate are common challenges.
-
Causality:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water will quench the reagent and the desired lithiated species.
-
Temperature: While lithiation is typically performed at low temperatures (e.g., -78 °C) to ensure stability, the optimal temperature can be substrate-dependent.[10]
-
Reagent Quality: The titer of the organolithium reagent (e.g., n-BuLi or s-BuLi) is critical and should be determined prior to use.
-
-
Troubleshooting & Mitigation:
| Strategy | Rationale |
| Strictly Anhydrous Conditions | Dry all glassware in an oven and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. |
| Titrate Organolithium Reagent | The concentration of commercial organolithium reagents can vary. Titrate the solution before use for accurate stoichiometry. |
| Optimize Temperature and Time | The stability of the lithiated pyridine can be temperature-dependent. Experiment with slightly different temperatures and reaction times to find the optimal conditions. |
Section 4: Stability of the tert-Butylsulfanyl Group
The tert-butylsulfanyl group is generally a robust protecting group for the thiol functionality.[11] However, its stability is not absolute and can be compromised under certain conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions might the tert-butylsulfanyl group be cleaved?
A1: While stable to many common reaction conditions, cleavage can occur under strongly acidic or certain metal-mediated conditions.
-
Potential for Cleavage:
-
Implications for Cross-Coupling Reactions:
-
The conditions for most Suzuki-Miyaura and Buchwald-Hartwig reactions are typically basic and are not expected to cleave the tert-butylsulfanyl group. However, if your reaction generates acidic byproducts or if you are exploring non-standard conditions, the stability of this group should be considered.
-
Visualizing Troubleshooting Workflows
Troubleshooting Suzuki-Miyaura Byproducts
Caption: Strategy for minimizing dehalogenation in Buchwald-Hartwig amination.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme, 1. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Dowling, C. M., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(3), 519-524. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Zhang, R., et al. (2024). Silver Surface-Assisted Dehydrobrominative Cross-Coupling between Identical Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Catalysis Science & Technology, 2(10), 2053-2058. [Link]
- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.
-
Freie Universität Berlin. (n.d.). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Refubium. [Link]
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Chemical Science, 13(25), 7345-7369. [Link]
-
Ghosh, P., & Kumar, A. (2020). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Accounts of Chemical Research, 53(10), 2323-2334. [Link]
-
PubChemLite. (n.d.). This compound (C9H12BrNS). PubChemLite. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Mensah, E. A., et al. (2019). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Chemistry – A European Journal, 25(49), 11563-11569. [Link]
-
Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
-
Taddei, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1725-1734. [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
National Institutes of Health. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. [Link]
-
YouTube. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics | Free Report Example. YouTube. [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
PubChemLite. (n.d.). 5-bromo-2-(tert-butoxy)pyridine (C9H12BrNO). PubChemLite. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. scispace.com [scispace.com]
- 10. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Improving yield and selectivity in 5-Bromo-2-(tert-butylsulfanyl)pyridine couplings
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-(tert-butylsulfanyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve reaction yield, selectivity, and reproducibility.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a problem-and-solution format. We delve into the root causes of common failures and provide actionable steps for optimization.
Problem 1: Low to No Product Yield
A low or nonexistent yield is the most common issue. The cause often lies in one or more suboptimal reaction parameters. A systematic approach is the most effective way to diagnose the problem.
Potential Causes & Recommended Solutions
-
Inactive Catalytic System: The active Pd(0) species is not being generated or maintained effectively.
-
Causality: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) state. This reduction can be inefficient. Furthermore, trace oxygen can oxidize and deactivate the Pd(0) catalyst.[1][2]
-
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][3]
-
Employ Modern Precatalysts: Use air-stable, well-defined palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts). These rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results.[2][4]
-
Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and perform the reaction under a positive pressure of an inert gas.[2][5]
-
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and mediating the catalytic cycle. The 2-thioether substituted pyridine presents unique challenges.
-
Causality: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. Additionally, the bulky tert-butylsulfanyl group creates steric hindrance. An effective ligand must be bulky and electron-rich enough to promote oxidative addition and reductive elimination while competing with substrate/product inhibition.[1][6]
-
Solution:
-
Screen Bulky Biaryl Phosphine Ligands: These are often the most effective for challenging heteroaromatic couplings.[4] Good starting points include XPhos, RuPhos, or BrettPhos. Their steric bulk can accelerate the reductive elimination step, which is often rate-limiting.
-
Adjust Ligand:Palladium Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, slight adjustments can sometimes improve results.
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent are interdependent and dramatically impact reaction outcomes by affecting solubility and the rate of key catalytic steps.[1]
-
Causality: The base must be strong enough to facilitate the operative catalytic cycle (e.g., deprotonation in Buchwald-Hartwig or the transmetalation step in Suzuki couplings) but not so harsh that it causes substrate degradation or side reactions.
-
Solution:
-
Base Screening: For Suzuki couplings, common bases include K₃PO₄ and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard.[3][4] If base-sensitive functional groups are present, a weaker base may be necessary, though this could require higher temperatures or longer reaction times.[1]
-
Solvent Selection: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[3] Ensure the solvent is anhydrous and degassed, as water and oxygen can interfere with the reaction.[5]
-
-
Troubleshooting Workflow: Low Yield
Below is a decision tree to guide your troubleshooting process for low-yielding reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 2: Significant Side Product Formation
Even with product formation, selectivity can be an issue. Identifying the major side products is the first step toward suppression.
Potential Side Reactions & Mitigation Strategies
-
Hydrodehalogenation (Loss of Bromine): The C-Br bond is cleaved and replaced with a C-H bond, resulting in 2-(tert-butylsulfanyl)pyridine.
-
Causality: This can be promoted by excessive temperature, certain palladium-ligand combinations, or impurities (including water) that can act as a hydride source.[4]
-
Mitigation:
-
Lower the reaction temperature.
-
Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.
-
Use a weaker base (e.g., switch from NaOtBu to Cs₂CO₃).
-
Ensure all reagents and solvents are rigorously dried.
-
-
-
Cleavage of the tert-Butylsulfanyl Group: The C-S bond is broken, leading to 5-bromo-2-mercaptopyridine or subsequent products.
-
Causality: The tert-butyl group can be labile under strongly acidic or basic conditions, or potentially through interaction with the palladium catalyst at high temperatures. The formation of a stable tert-butyl cation can be a thermodynamic driving force for this cleavage.[7]
-
Mitigation:
-
Avoid harsh conditions. Use moderate bases like K₃PO₄ instead of strong alkoxides.
-
Keep reaction temperatures as low as possible while still achieving a reasonable rate. Screen temperatures starting from 80 °C.
-
Minimize reaction time; monitor closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
-
-
Homocoupling of Boronic Acid (in Suzuki Couplings): Two molecules of the boronic acid partner couple to form a biaryl byproduct.
-
Causality: This side reaction is almost always caused by the presence of oxygen, which participates in a competing catalytic cycle.[2]
-
Mitigation: This reinforces the critical need for thorough degassing of solvents and maintaining a strictly inert atmosphere throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding couplings with this compound.
Q1: What is the electronic and steric influence of the 2-(tert-butylsulfanyl) group? A1: The sulfur atom is electron-donating through resonance, which increases the electron density of the pyridine ring. This can make the oxidative addition of palladium into the C-Br bond more challenging compared to an electron-deficient pyridine.[8] Sterically, the tert-butyl group is very bulky and is positioned ortho to the pyridine nitrogen, which can hinder the approach of the catalyst and influence which ligands are effective.
Q2: How do I choose an optimal starting catalyst system for a Suzuki-Miyaura coupling? A2: A robust starting point is crucial for success. For this specific substrate, a system known for its high activity and reliability with heteroaryl halides is recommended.
-
Catalyst: Use a modern precatalyst like XPhos Pd G3 (2 mol %).[2][4] This ensures efficient generation of the active Pd(0) species.
-
Base: Potassium phosphate (K₃PO₄, 2-3 equivalents) is a moderately strong base that is often effective and well-tolerated.[9]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 10:1 ratio) is a common and effective solvent system for Suzuki couplings.[2]
-
Temperature: Start at 80-100 °C and monitor the reaction.
Q3: For a Buchwald-Hartwig amination, what are the key parameters to consider? A3: The key is balancing the reactivity needed for C-N bond formation against potential side reactions.
-
Catalyst/Ligand: Systems based on bulky biaryl phosphine ligands like RuPhos or XPhos are excellent starting points.[4] Using a precatalyst like RuPhos Pd G3 is highly recommended.
-
Base: Sodium tert-butoxide (NaOtBu) is a very common and effective base that allows for high reaction rates.[4] However, if your substrate has base-sensitive groups, consider screening LHMDS or Cs₂CO₃.[1]
-
Solvent: Anhydrous, degassed toluene is a standard and reliable solvent for Buchwald-Hartwig aminations.[3]
Q4: Can the pyridine product inhibit the catalyst? A4: Yes, this is a well-known phenomenon. 2-Substituted pyridines, including the product of this reaction, can act as ligands and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, slowing down or stalling the reaction. This is a primary reason why sterically bulky and strongly binding phosphine ligands (like XPhos) are required—they can better compete with the product for coordination sites on the palladium.[10]
Data & Protocols
Table 1: Recommended Catalyst System Screening Parameters
| Coupling Type | Palladium Source (mol %) | Recommended Ligand | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (1-2%) | (XPhos) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 80–110 |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Cs₂CO₃ (2.0) | Toluene | 100–110 | |
| Buchwald-Hartwig | RuPhos Pd G3 (1-2%) | (RuPhos) | NaOtBu (1.5) | Toluene | 90–110 |
| Pd(OAc)₂ (2%) | BrettPhos (4%) | LHMDS (1.5) | Dioxane | 100–110 |
General Experimental Workflow
This diagram illustrates the standard sequence of operations for setting up a cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
XPhos Pd G3 precatalyst (1–2 mol %)
-
Anhydrous, degassed 1,4-dioxane and water
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 mixture) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed (or after a set time, e.g., 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- King, J. F., & Gill, M. S. (1998). Reversible and Irreversible ElcB Mechanisms in the Hydrolysis of 2,2,2-Trifluoroethanesulfonyl Chloride: Carbanion Intermediates in Aqueous Acid. The Journal of Organic Chemistry, 63(3), 808-811.
- Benchchem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- Zhang, T., Zhang, H., & Ma, D. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 72(23), 8692-8701.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Welcome to the technical support center for 5-Bromo-2-(tert-butylsulfanyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we address the common and often frustrating side reaction of dehalogenation, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
Understanding the Challenge: The Predisposition of this compound to Dehalogenation
This compound is a valuable heterocyclic compound, but its electronic properties make it particularly susceptible to dehalogenation during palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the pyridine ring and the presence of the sulfur-containing substituent can influence the stability of key intermediates in the catalytic cycle, sometimes favoring the undesired replacement of the bromine atom with a hydrogen atom.[1] This not only consumes the starting material but also complicates the purification of the desired product.[1]
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from various sources, including trace water, alcohol solvents, or even the amine bases used in the reaction.[1] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the hydrodehalogenated byproduct.
Troubleshooting Guide: A Mechanistic Approach to Suppressing Dehalogenation
Experiencing significant dehalogenation? This section provides a logical, step-by-step guide to systematically troubleshoot and optimize your reaction conditions.
Q1: I'm observing a significant amount of the dehalogenated byproduct, 2-(tert-butylsulfanyl)pyridine, in my reaction. What is the first parameter I should investigate?
A1: Your primary focus should be on the catalyst system, specifically the choice of phosphine ligand. The ligand plays a crucial role in modulating the reactivity of the palladium center. For electron-deficient heteroaryl bromides like yours, bulky and electron-rich phosphine ligands are often the key to success.[1] These ligands promote the desired C-C, C-N, or C-C bond formation (reductive elimination) to outcompete the dehalogenation pathway.[1]
-
Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . Alternatively, highly hindered trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) can be very effective.[2][3] Avoid using less sterically demanding and less electron-rich ligands like triphenylphosphine (PPh₃) as a first choice, as these can be more prone to promoting dehalogenation.
Q2: I've switched to a more appropriate ligand, but dehalogenation is still a major issue. What's my next move?
A2: The choice and strength of the base is the second most critical parameter to evaluate. Strong bases, particularly sodium tert-butoxide (NaOtBu), can sometimes exacerbate dehalogenation.[1] The base's role is to facilitate the transmetalation step (in Suzuki couplings) or deprotonate the amine (in Buchwald-Hartwig aminations).[4] However, a base that is too strong can promote side reactions that generate palladium-hydride species.
-
Recommendation: Replace strong bases like NaOtBu with weaker inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki and Sonogashira couplings.[1][5] For Buchwald-Hartwig aminations, while a strong base is often necessary, switching from NaOtBu to lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening weaker carbonate or phosphate bases may be beneficial.[6]
Q3: I've optimized my ligand and base, but I'm still not getting the desired product in high yield. What other reaction conditions can I modify?
A3: Solvent and temperature are also key variables that can tip the balance between the desired coupling and dehalogenation.
-
Solvent: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF) can be sources of hydrides or promote pathways leading to dehalogenation.[1][7]
-
Temperature: Dehalogenation can have a different activation energy compared to the productive cross-coupling.
-
Recommendation: Try running the reaction at a lower temperature. For instance, if you are running the reaction at 110 °C, consider lowering it to 80 °C.[1] This can sometimes slow down the rate of dehalogenation relative to the desired reaction.
-
Summary of Recommended Troubleshooting Steps
| Parameter | Initial (Problematic) Condition | Recommended Change | Rationale |
| Ligand | PPh₃ or other less bulky ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate reductive elimination of the desired product.[1][2] |
| Base | NaOtBu or other strong alkoxides | K₃PO₄, Cs₂CO₃ | Weaker bases are less likely to promote side reactions that form Pd-H species.[1] |
| Solvent | DMF, Alcohols | Toluene, Dioxane | Non-polar, aprotic solvents minimize potential hydride sources.[1][7] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 80 °C) | Dehalogenation may be disfavored at lower temperatures.[1] |
| Reagents | Standard purity, wet solvents | High-purity, anhydrous, degassed | Minimizes adventitious sources of water and oxygen that can lead to Pd-H formation and catalyst deactivation.[1][8] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing dehalogenation pathway.
Experimental Protocols: Starting Points for Optimization
The following are generalized, robust starting protocols for Suzuki and Buchwald-Hartwig reactions, designed to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling this compound with a variety of boronic acids or esters.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[1]
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (0.2 M).
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is designed for the C-N coupling of this compound with primary or secondary amines.
-
To an oven-dried reaction vial, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).
-
Add the base, for example, lithium bis(trimethylsilyl)amide (LHMDS) (1.2 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous, degassed dioxane (0.2 M), followed by the amine (1.1 mmol).
-
Stir the reaction mixture at 90-110 °C until complete consumption of the starting material is observed.
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and proceed with a standard aqueous workup.
-
Purify the product via column chromatography.
Troubleshooting Decision Tree
If you are encountering issues, follow this logical workflow to diagnose and solve the problem of dehalogenation.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. Available at: [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. Available at: [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - NIH. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Reactions of the tert-Butylsulfanyl Group Under Coupling Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butylsulfanyl (StBu) group for cysteine protection in peptide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions that may occur under various coupling conditions. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges, ensuring the integrity and yield of your synthetic peptides.
Introduction to the tert-Butylsulfanyl (StBu) Protecting Group
The tert-butylsulfanyl (StBu) group is a valuable tool for the protection of the cysteine thiol side chain in solid-phase peptide synthesis (SPPS). Its primary advantage lies in its stability to the acidic conditions typically used for the cleavage of tert-butyl-based protecting groups from other amino acid side chains, provided that thiol scavengers are omitted from the cleavage cocktail. This allows for the synthesis of fully protected peptide fragments containing a free cysteine thiol, which can then be selectively deprotected on-resin for subsequent modification or disulfide bond formation.
Despite its utility, the StBu group is not without its complexities. A number of side reactions can occur during peptide coupling steps, leading to undesired byproducts and reduced yields. Understanding the mechanisms behind these side reactions is the first step toward effective troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the tert-butylsulfanyl group during peptide synthesis?
The most frequently encountered side reactions involving the StBu group are:
-
β-Elimination: This base-catalyzed reaction leads to the formation of a dehydroalanine residue at the cysteine position, which can subsequently react with nucleophiles present in the reaction mixture.[1]
-
Disulfide Bond Formation: Premature deprotection or side reactions can lead to the formation of unwanted disulfide bonds, either intramolecularly or intermolecularly.
-
Racemization: The conditions used for coupling can sometimes lead to the loss of stereochemical integrity at the cysteine alpha-carbon.[2][3]
Q2: Under what conditions is β-elimination most likely to occur?
β-elimination is most prevalent under basic conditions.[1] The use of strong, non-hindered bases for the deprotection of the Fmoc group, such as piperidine, can promote this side reaction. The risk is further increased with prolonged exposure to the basic conditions and at elevated temperatures.
Q3: How can I minimize the risk of disulfide bond formation?
Minimizing disulfide bond formation involves a multi-faceted approach:
-
Careful Selection of Scavengers: During the final cleavage from the resin, the choice of scavengers is critical. While thiol-based scavengers are often used to prevent side reactions with other residues, they can also promote the removal of the StBu group, leading to disulfide formation.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the free thiol, should any premature deprotection occur.
-
Optimized Coupling Conditions: As will be discussed in the troubleshooting guides, the choice of coupling reagents and bases can influence the stability of the StBu group.
Q4: Are there alternative protecting groups for cysteine that are less prone to these side reactions?
Yes, several alternative protecting groups for cysteine exist, each with its own set of advantages and disadvantages. Some common alternatives include:
-
Trityl (Trt): This is a highly acid-labile group, making it suitable for strategies where the cysteine thiol is deprotected during the final cleavage step.
-
Acetamidomethyl (Acm): The Acm group is stable to both acidic and basic conditions used in standard Fmoc-SPPS and requires specific reagents like mercury(II) acetate for its removal.
-
Tetrahydropyranyl (Thp): This group has been shown to result in less racemization and β-elimination compared to the Trt group.
The choice of protecting group should be guided by the overall synthetic strategy, including the desired disulfide bonding pattern and the presence of other sensitive residues in the peptide sequence.
Troubleshooting Guides
Troubleshooting Guide 1: β-Elimination of S-tBu Protected Cysteine
This guide will help you diagnose and resolve issues related to the β-elimination of S-tBu protected cysteine residues during your peptide synthesis.
Symptoms:
-
Presence of a peak in the HPLC chromatogram with a mass corresponding to the desired peptide minus the mass of tert-butylthiol (C4H10S, 90.19 g/mol ).
-
Appearance of adducts where a nucleophile (e.g., piperidine from Fmoc deprotection) has added to the dehydroalanine intermediate.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Prolonged Exposure to Base | The Fmoc deprotection step, typically using 20% piperidine in DMF, can be a major contributor to β-elimination, especially with extended reaction times. | Reduce the Fmoc deprotection time to the minimum required for complete removal. Monitor the deprotection reaction closely using a colorimetric test (e.g., chloranil test). |
| Choice of Base | Strong, non-hindered bases are more likely to promote β-elimination. | Consider using a more hindered base for Fmoc deprotection, such as 2,6-lutidine or 2,4,6-collidine, which have been shown to minimize cysteine racemization.[2][3] |
| Elevated Temperature | Higher temperatures can accelerate the rate of β-elimination. | Perform the Fmoc deprotection and coupling steps at room temperature or below, if possible. |
Experimental Protocol: Minimizing β-Elimination During Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.
-
Monitoring: Take a small sample of the resin and perform a chloranil test to check for the presence of a free amine.
-
Repeat if Necessary: If the test is negative (indicating incomplete deprotection), repeat the piperidine treatment for another 3 minutes and re-test.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF to remove all traces of piperidine.
Caption: Troubleshooting workflow for β-elimination.
Troubleshooting Guide 2: Unwanted Disulfide Bond Formation
This guide addresses the premature formation of disulfide bonds when working with S-tBu protected cysteine.
Symptoms:
-
Appearance of a peak in the HPLC with a mass corresponding to the dimer of your peptide.
-
Broadening of peaks in the chromatogram, which can be indicative of a mixture of monomeric and dimeric species.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Solution |
| Presence of Thiol Scavengers | During the final TFA cleavage, the use of thiol-based scavengers like ethanedithiol (EDT) can lead to the removal of the S-tBu group. | If the goal is to retain the S-tBu protection, avoid the use of thiol scavengers in the cleavage cocktail. A common alternative is a mixture of TFA, water, and triisopropylsilane (TIS).[4] |
| Oxidative Conditions | Exposure of the peptide to air, especially in solution, can lead to the oxidation of any free thiol to form a disulfide bond. | Perform all manipulations, including cleavage and purification, under an inert atmosphere. Degas all solvents prior to use. |
| Incomplete Protection | If the initial protection of the cysteine residue was incomplete, the free thiol will be susceptible to oxidation throughout the synthesis. | Ensure the quality of the Fmoc-Cys(StBu)-OH starting material. Consider performing a capping step after the coupling of this residue to block any unreacted free thiols. |
Experimental Protocol: Cleavage While Retaining S-tBu Protection
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide with cold diethyl ether and dry under vacuum.
Caption: Troubleshooting workflow for disulfide bond formation.
Conclusion
The successful synthesis of peptides containing S-tBu protected cysteine hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully selecting reagents, optimizing reaction conditions, and diligently monitoring the progress of your synthesis, you can overcome these challenges and achieve your desired product with high purity and yield. For further assistance, please do not hesitate to contact our technical support team.
References
- Han, Y., et al. (1997). J. Org. Chem. 62, 4307-4312.
- Stathopoulos, P., et al. (2013). Journal of Peptide Science.
- Coin, I., et al. (2007). J. Pept. Sci., 13(4), 210-217.
- Fields, G. B., & Noble, R. L. (1990). Int. J. Pept. Protein Res., 35(3), 161-214.
- Isidro-Llobet, A., et al. (2009). Chem. Rev., 109(6), 2455-2504.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F. (2000). Curr. Opin. Chem. Biol., 4(3), 211-221.
- Barlos, K., & Gatos, D. (1999). Biopolymers, 51(4), 266-280.
-
ResearchGate. β-Elimination Side Reactions. [Link]
Sources
Technical Support Center: Column Chromatography Techniques for Purifying 5-Bromo-2-(tert-butylsulfanyl)pyridine Derivatives
Welcome to the technical support center for the chromatographic purification of 5-Bromo-2-(tert-butylsulfanyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this class of compounds. Here, we will address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven experience.
I. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the column chromatography of this compound derivatives.
Issue 1: Poor Separation and Co-elution of Impurities
Question: I'm struggling to separate my target compound, this compound, from closely related impurities. What are the likely causes and how can I improve the resolution?
Answer: Poor separation, or co-elution, is a common challenge when purifying pyridine derivatives.[1] The primary reasons often relate to the selection of the mobile and stationary phases, as well as the inherent basicity of the pyridine ring.
-
Causality: The basic nitrogen in the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica gel.[2] This can lead to peak tailing and band broadening, which diminishes resolution. Additionally, if the polarity of your target compound and the impurities are very similar, achieving baseline separation with a simple isocratic elution can be difficult.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase: A systematic approach to solvent selection is critical. Begin by performing a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems of varying polarities.[3] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[4]
-
Introduce a Basic Modifier: To counteract the interaction with acidic silanol groups, add a small amount of a competing base to your mobile phase.[5] Triethylamine (TEA) at a concentration of 0.1-1% is commonly used to block these active sites on the silica gel, resulting in more symmetrical peaks and improved separation.[5]
-
Consider a Gradient Elution: If a single solvent system fails to provide adequate separation, a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent. This will help to first elute the non-polar impurities, followed by your target compound, and finally the more polar impurities.
-
Alternative Stationary Phases: If issues persist on standard silica gel, consider using an alternative stationary phase. Neutral or basic alumina can be effective for basic compounds.[5] Alternatively, end-capped silica gel, where the acidic silanol groups are chemically modified, can also minimize unwanted interactions.[5]
-
Issue 2: Product Decomposition on the Column
Question: I'm observing a low yield of my this compound derivative after column chromatography, and I suspect it's decomposing on the silica gel. How can I confirm this and prevent it?
Answer: Compound decomposition on silica gel is a significant concern, especially for molecules that may be sensitive to acidic conditions.[6] The tert-butylsulfanyl group, in particular, can be labile under certain acidic environments.
-
Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] This acidic environment can catalyze the degradation of sensitive functional groups.
-
Diagnostic and Troubleshooting Protocol:
-
2D TLC Analysis: To confirm decomposition on silica, you can perform a two-dimensional TLC.
-
Spot your crude sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal, indicating the formation of new, more polar compounds.[6]
-
-
Neutralize the Silica Gel: If decomposition is confirmed, you can neutralize the silica gel before packing your column. This can be done by washing the silica gel with a solution of a weak base, such as triethylamine in your eluent, and then re-equilibrating with the mobile phase.[3]
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using alumina or a polymer-based column can be a viable alternative to prevent acid-catalyzed degradation.[2]
-
Minimize Contact Time: A faster flow rate during flash column chromatography can reduce the residence time of your compound on the stationary phase, thereby minimizing the opportunity for decomposition.
-
Issue 3: Peak Tailing
Question: My chromatographic peaks for the this compound derivative are showing significant tailing. What is causing this and how can I achieve more symmetrical peaks?
Answer: Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on silica gel.[2]
-
Causality: The primary cause is the strong, non-ideal interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[2] This leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the backside of the peak.
-
Troubleshooting Protocol:
-
Mobile Phase Additives: The most common and effective solution is to add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[2][5] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your pyridine derivative and leading to a more uniform interaction and symmetrical peak shape.[2]
-
Column Loading: Overloading the column can also lead to peak tailing.[2] Ensure that you are not exceeding the loading capacity of your column for the given separation. A general rule of thumb is to load 1-5% of the column's mass for good resolution.[7]
-
Dry Loading Technique: If your crude product has poor solubility in the eluent, it can lead to band broadening at the origin and subsequent peak tailing.[3] In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[3]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and low cost.[4][8] However, given the basic nature of the pyridine ring, you may encounter issues like peak tailing and decomposition.[2][6] If these problems arise, consider the following alternatives:
-
Neutralized Silica Gel: Pre-treating silica gel with a base like triethylamine can significantly improve performance.[3]
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds as it is less acidic than silica.[3][5]
-
Reversed-Phase Silica (C18): For more polar derivatives or when normal phase chromatography fails to provide adequate separation, reversed-phase chromatography can be a powerful alternative.[9]
Q2: How do I select the optimal mobile phase for my separation?
A2: The selection of the mobile phase is crucial for a successful separation and should be guided by TLC analysis.[10] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[4]
-
Solvent Systems: A common starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[9][11]
-
Polarity Adjustment: The polarity of the mobile phase is adjusted by changing the ratio of the solvents. Increasing the proportion of the more polar solvent will decrease the retention time of your compound.
-
Additives: As discussed in the troubleshooting section, adding a small amount of triethylamine (0.1-1%) to the mobile phase is highly recommended to improve the peak shape of basic pyridine derivatives.[2][5]
Q3: What are the best practices for packing a chromatography column?
A3: A well-packed column is essential for achieving good separation. The two most common methods are dry packing and slurry packing.[8] For flash chromatography, the slurry packing method is generally preferred as it minimizes the chances of trapping air bubbles.[10]
-
Slurry Packing Protocol:
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4][10]
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.[4]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and dislodge any air bubbles.[4]
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.[4]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
-
Q4: How can I monitor the progress of my column chromatography?
A4: The elution of compounds from the column is monitored by collecting fractions and analyzing them by TLC.[8]
-
Fraction Collection: Collect the eluent in a series of test tubes or vials. The size of the fractions will depend on the scale of your purification.
-
TLC Analysis: Spot a small amount from each fraction (or every few fractions) onto a TLC plate alongside a spot of your crude starting material and a reference standard if available.
-
Visualization: After developing the TLC plate, visualize the spots under a UV lamp (as pyridine derivatives are often UV active).[10]
-
Pooling Fractions: Combine the fractions that contain your pure product, as determined by TLC analysis.[12]
III. Data and Workflow Visualization
Table 1: Troubleshooting Summary for Common Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate mobile phase polarity- Strong interaction with stationary phase | - Optimize solvent system using TLC- Add triethylamine (0.1-1%) to the mobile phase[5]- Use a gradient elution |
| Product Decomposition | - Acidic nature of silica gel | - Perform a 2D TLC to confirm instability[6]- Neutralize silica gel with a base[3]- Switch to a less acidic stationary phase like alumina[3] |
| Peak Tailing | - Strong interaction of basic pyridine with acidic silanol groups- Column overloading | - Add triethylamine to the mobile phase[2][5]- Reduce the amount of sample loaded onto the column[1]- Use a dry loading technique[3] |
| Product Not Eluting | - Mobile phase is not polar enough | - Gradually increase the polarity of the mobile phase[1][11] |
| Low Recovery | - Irreversible adsorption to the stationary phase- Decomposition on the column | - Add a basic modifier to the eluent[5]- Use a less acidic or inert stationary phase[2] |
Diagram 1: General Workflow for Column Chromatography Purification
Caption: A standard workflow for purifying chemical compounds using column chromatography.
Diagram 2: Decision Tree for Troubleshooting Poor Separation
Caption: A logical workflow for systematically addressing poor separation in column chromatography.
IV. References
-
Open Access Journals. (n.d.). Column chromatography in Pharmaceutical analysis. Retrieved from [Link]
-
PharmaGuru. (2025, October 12). Column Chromatography: Interview Questions. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Frequently Asked Questions about HPLC Columns. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
BioPharm International. (2003, July 15). The Basics of Chromatography. Retrieved from [Link]
-
Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-2-(tert-butylsulfanyl)pyridine in C-C Bond Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the low reactivity of 5-Bromo-2-(tert-butylsulfanyl)pyridine in critical C-C bond formation reactions. Our goal is to equip you with the knowledge and practical protocols to overcome synthetic hurdles and accelerate your research.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its inherent electronic properties often lead to low reactivity in standard palladium-catalyzed cross-coupling reactions. The electron-donating nature of the tert-butylsulfanyl group at the 2-position, coupled with the electron-withdrawing character of the pyridine nitrogen, creates a complex electronic environment that can hinder the key steps of the catalytic cycle, namely oxidative addition. This guide will dissect these challenges and provide actionable solutions.
Part 1: Troubleshooting Guide for C-C Cross-Coupling Reactions
This section is designed to help you diagnose and resolve common issues encountered when using this compound in Suzuki, Stille, and Sonogashira couplings.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Table 1: Troubleshooting Common C-C Coupling Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion (Suzuki Coupling) | 1. Insufficient Catalyst Activity: The electron-rich nature of the substrate hinders oxidative addition. 2. Ligand Inefficiency: Standard phosphine ligands like PPh₃ may not be suitable. 3. Inappropriate Base or Solvent: The base may not be strong enough, or the solvent system may not facilitate the reaction. | 1. Use a more active catalyst system: Employ electron-rich and bulky phosphine ligands such as P(t-Bu)₃, SPhos, or XPhos.[1][2] N-heterocyclic carbene (NHC) ligands can also be effective.[1] 2. Optimize the base and solvent: Use a stronger base like K₃PO₄ or Cs₂CO₃.[3] A mixed solvent system, such as 1,4-dioxane/water, can be beneficial.[3][4] 3. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition. |
| No or Low Conversion (Stille Coupling) | 1. Slow Transmetalation: The transfer of the organic group from the organotin reagent to the palladium center is slow. 2. Catalyst Deactivation: The palladium catalyst may be deactivated under the reaction conditions. | 1. Use Additives: The addition of Cu(I) salts can accelerate the transmetalation step.[5] Fluoride sources like CsF can also enhance the rate by forming a hypervalent tin species.[6] 2. Choose the Right Ligand: Electron-rich and bulky ligands can stabilize the palladium catalyst and promote the reaction.[6] 3. Select an Appropriate Organostannane: The reactivity of the organotin reagent follows the order: alkynyl > alkenyl > aryl > allyl = benzyl > alkyl.[7] |
| No or Low Conversion (Sonogashira Coupling) | 1. Inefficient Palladium Catalyst: The chosen palladium source may not be active enough. 2. Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the reaction and can be sensitive to air. 3. Homocoupling of Alkyne: Oxygen can promote the unwanted homocoupling of the terminal alkyne (Glaser coupling). | 1. Use a robust palladium catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) is a common choice.[8] 2. Ensure Anhydrous and Anaerobic Conditions: Degas all solvents and reagents thoroughly and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and alkyne homocoupling.[9] 3. Employ an Amine Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[9][10] |
| Side Reactions/Byproduct Formation | 1. Protodebromination: Loss of the bromine atom from the starting material. 2. Homocoupling of Coupling Partner: Dimerization of the boronic acid or organotin reagent. | 1. Minimize Water Content: For Suzuki reactions, carefully control the amount of water. For other couplings, ensure anhydrous conditions. 2. Use Stoichiometric Equivalents: Avoid a large excess of the boronic acid or organotin reagent. 3. Degas Thoroughly: Oxygen can promote homocoupling side reactions. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in C-C coupling reactions?
The low reactivity stems from a combination of electronic effects. The tert-butylsulfanyl group at the 2-position is electron-donating, which increases the electron density on the pyridine ring. This makes the C-Br bond at the 5-position less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially interfering with the catalytic process.[11][12]
Q2: What are the best general conditions to start with for a Suzuki coupling with this substrate?
A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For example, a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos is often effective for challenging substrates.[2] A strong inorganic base such as K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water at an elevated temperature (e.g., 80-100 °C) is recommended.[3][4]
Q3: Are there any alternatives to palladium-catalyzed cross-coupling for C-C bond formation with this substrate?
While palladium catalysis is the most common approach, other transition metals like nickel have shown promise in cross-coupling reactions, sometimes offering different reactivity profiles.[13] Additionally, for certain transformations, metal-free C-C bond formation strategies could be explored, although these are generally less developed for this specific type of substrate.[14]
Q4: Can the tert-butylsulfanyl group be cleaved or modified during the reaction?
The tert-butylsulfanyl group is generally robust under typical cross-coupling conditions. However, under very harsh conditions (e.g., very high temperatures or strongly acidic/basic media), cleavage could potentially occur. It is always advisable to monitor the reaction for any signs of decomposition of the starting material or product.
Q5: How can I improve the yield and selectivity of my Sonogashira coupling?
For Sonogashira couplings, ensuring strictly anaerobic and anhydrous conditions is critical to prevent the homocoupling of the terminal alkyne and deactivation of the catalyst.[9] Using a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard practice.[8][15] The choice of amine base is also important; triethylamine is commonly used.[8][10]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 - 1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Additive (optional, e.g., CuI, 10 mol%)
-
Degassed anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, dissolve this compound and the organostannane in the degassed anhydrous solvent.
-
Add the palladium catalyst and any additives.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction with an organic solvent and, if necessary, treat with a fluoride solution (e.g., aqueous KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N, 2.0 - 3.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed anhydrous solvent, followed by the amine base, this compound, and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
-
Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Retrieved from [Link]
-
Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for C−C bond formation of pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
CatScI. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
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ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
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PubMed Central. (n.d.). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. Retrieved from [Link]
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MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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PubMed Central. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
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MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]
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PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
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SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
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PubMed Central. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]
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Validation & Comparative
A Strategic Guide to Polysubstituted Pyridine Synthesis: The Distinct Advantages of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Introduction: Navigating the Complexities of Pyridine Functionalization
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] However, the synthesis of highly substituted pyridine derivatives presents a significant challenge. Achieving precise regiochemical control—the ability to introduce specific functional groups at desired positions—is often complex, requiring multi-step, protecting-group-heavy strategies. Simple bromopyridines, while useful, often lack the nuanced reactivity needed for building complex molecular architectures efficiently.
This guide provides an in-depth comparison of 5-Bromo-2-(tert-butylsulfanyl)pyridine against other common bromopyridine building blocks. We will demonstrate through mechanistic insights and comparative data that the unique arrangement of its substituents offers two primary strategic advantages: (1) predictable, sequential cross-coupling and (2) highly regioselective C-H functionalization via directed ortho-metalation (DoM) . These features empower researchers to construct complex, polysubstituted pyridines with a level of control and efficiency not readily achievable with other isomers.
Section 1: Deconstructing the Molecular Architecture
The unique utility of this compound stems directly from the interplay of its three key components: the pyridine core, the C5-bromo substituent, and the C2-tert-butylsulfanyl group.
-
Pyridine Core: As an electron-deficient heterocycle, the pyridine ring's reactivity is position-dependent. The C2, C4, and C6 positions are electronically activated towards nucleophilic attack and oxidative addition in cross-coupling reactions, whereas the C3 and C5 positions are less so.[2][3]
-
C5-Bromo Group: The carbon-bromine bond is a reliable handle for palladium-catalyzed cross-coupling reactions.[4] Its position at C5, being less electronically activated than a C2 or C4-bromo substituent, allows for predictable reactivity without interfering with more reactive sites.
-
C2-tert-butylsulfanyl Group: This substituent is the key to the molecule's advanced utility.
-
Steric Influence: The bulky tert-butyl group provides significant steric shielding around the C2 and C3 positions, which can influence the approach of reagents and catalysts in subsequent transformations.[5][6]
-
Electronic Modulation: Sulfur-containing groups can modulate the electronic properties of the aromatic ring. The tert-butyl group itself is electron-donating, which can influence the reactivity of the pyridine system.[7][8]
-
Directing Group Capability: Most importantly, the Lewis basic sulfur atom serves as an excellent Directing Metalating Group (DMG) . It can coordinate with strong organolithium bases, directing deprotonation specifically to the adjacent C3 position—a powerful tool for C-H activation.[9][10]
-
Caption: Key functional sites of this compound.
Section 2: Advantage 1 - A Platform for Sequential Cross-Coupling
A primary advantage of this compound is its capacity for a clean, stepwise functionalization strategy. The C5-Br bond can be selectively targeted in cross-coupling reactions while the C2-tert-butylsulfanyl group remains intact, serving as a stable placeholder for subsequent transformations.
This contrasts sharply with di-substituted pyridines like 2,5-dibromopyridine. In such cases, achieving selective coupling at the C5 position without competing reaction at the more electronically activated C2 position can be challenging, often leading to product mixtures and requiring careful optimization of catalysts and conditions.[2][11]
Comparative Data: Suzuki-Miyaura Coupling
The following table illustrates the expected outcomes for a Suzuki-Miyaura coupling, highlighting the regiochemical control offered by this compound.
| Starting Material | Primary Coupling Site(s) | Key Advantage/Disadvantage | Representative Yield (C5-Arylation) |
| This compound | C5 | High Regioselectivity: The C5-Br is the sole, predictable site for coupling. The C2-substituent is stable. | Excellent (>90%) |
| 2,5-Dibromopyridine | C2 and C5 | Selectivity Challenge: C2 is more reactive, risking mixtures. Selective C5 coupling requires careful control. | Moderate to Good (60-85%) |
| 3-Bromopyridine | C3 | Lower Reactivity: C3 is the least activated position, often requiring harsher conditions or specialized catalysts.[2][12] | Good (70-90%) |
| 2-Bromopyridine | C2 | High Reactivity: Excellent for C2 functionalization, but offers no direct path for C5/C3 substitution.[13] | Excellent (>90%) |
Experimental Protocol: Suzuki-Miyaura Coupling at the C5 Position
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl group at the C5 position.
-
Reagent Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M).[14]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 5-aryl-2-(tert-butylsulfanyl)pyridine derivative.
Caption: Workflow for sequential functionalization.
Section 3: Advantage 2 - Precision C3-Functionalization via Directed ortho-Metalation (DoM)
Perhaps the most powerful and unique advantage of this compound is its ability to undergo directed ortho-metalation (DoM). This C-H activation strategy provides a highly regioselective pathway to functionalize the C3 position, a task that is notoriously difficult using standard cross-coupling or electrophilic substitution methods on a pyridine ring.
In this process, the sulfur atom of the tert-butylsulfanyl group acts as a Lewis basic handle. It coordinates to a strong lithium base, such as n-butyllithium (n-BuLi), positioning the base to selectively deprotonate the adjacent C3 proton.[9][15] This generates a transient C3-lithiated pyridine species in situ. This potent nucleophile can then be trapped with a wide range of electrophiles to install a third, diverse functional group onto the pyridine core.
This method bypasses the inherent electronic preferences of the pyridine ring, offering synthetically valuable access to 2,3,5-trisubstituted pyridines. Attempting a similar lithiation on bromopyridines without a suitable DMG would likely result in a mixture of products from unselective deprotonation or direct nucleophilic addition of the alkyllithium reagent to the pyridine ring.[15][16]
Experimental Protocol: Directed ortho-Metalation and Iodination at C3
This protocol details the introduction of an iodine atom at the C3 position, which can then serve as a handle for subsequent cross-coupling reactions.
-
Initial Setup: Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, multi-neck flask under a strict inert atmosphere (argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of the C3-lithiated species will occur.
-
Electrophilic Quench: In a separate flask, prepare a solution of the electrophile, such as iodine (I₂, 1.2 equiv), in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to stir for another 1-2 hours at -78 °C, then slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with aqueous sodium thiosulfate (to remove excess iodine) and brine. Dry the solution, concentrate, and purify by column chromatography to yield the 5-Bromo-3-iodo-2-(tert-butylsulfanyl)pyridine product.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Conclusion: A Superior Building Block for Complex Synthesis
This compound is more than just another bromopyridine. It is a strategically designed building block that offers synthetic chemists a pre-programmed roadmap for constructing complex, highly substituted pyridine derivatives. Its key advantages are:
-
Predictable Regioselectivity: It enables clean, high-yielding functionalization at the C5 position via standard cross-coupling methods, avoiding the selectivity issues common with other di-substituted pyridines.
-
Controlled C-H Activation: The tert-butylsulfanyl group serves as a powerful directing group, enabling precise and efficient functionalization of the otherwise inert C3 position through directed ortho-metalation.
By leveraging these features, researchers in drug discovery and materials science can streamline synthetic routes, reduce the need for cumbersome protecting group manipulations, and rapidly access novel molecular architectures. This ultimately accelerates the discovery and development of next-generation chemical entities.
References
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- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
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- Jubb, A. M. et al. (2015).
- Sicre, C. et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Wikipedia. (2023). 2-Bromopyridine.
- Myers, A. G. Research Group.
- Knochel, P. et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Baran, P. S. Lab. Directed Metalation: A Survival Guide. The Scripps Research Institute.
- ResearchGate. (2017). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Coupling with 5-Bromo-2-(tert-butylsulfanyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern synthesis. The pyridine moiety, in particular, is a privileged structure in a vast array of pharmaceuticals and functional materials. 5-Bromo-2-(tert-butylsulfanyl)pyridine represents a valuable and versatile building block, offering a reactive handle at the 5-position for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.
The choice of the palladium catalyst is not merely a matter of selecting an off-the-shelf reagent; it is a critical decision that profoundly influences reaction efficiency, yield, and functional group tolerance. The bulky and electron-donating nature of the tert-butylsulfanyl group at the 2-position of the pyridine ring introduces specific steric and electronic considerations that must be carefully addressed when selecting the optimal catalytic system.
This guide provides an in-depth comparison of palladium catalysts for various coupling reactions with this compound. While direct comparative experimental data for this specific substrate is not extensively available in the public domain, this guide will leverage established principles of palladium catalysis and data from analogous substituted bromopyridines to provide expert recommendations. We will delve into the mechanistic nuances of key transformations, offering a rational basis for catalyst selection.
Mechanistic Pillars of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycles governing palladium-catalyzed cross-coupling reactions is paramount for informed catalyst selection. Three key reaction classes dominate the landscape of C-C and C-N bond formation: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Stille Coupling. While each has its unique features, they share a common mechanistic framework.[1]
The generalized catalytic cycle for these reactions proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2] This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the palladium center and the steric environment of the ligands.
-
Transmetalation (for Suzuki and Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In C-C coupling reactions, the organic moiety from the coupling partner (e.g., an organoboron or organotin reagent) is transferred to the palladium center.[2][3] For C-N bond formation, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[2]
The choice of palladium precursor and, more critically, the ancillary ligands, directly modulates the rates and efficiencies of these elementary steps.
Visualizing the Catalytic Cycles
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Comparative Analysis of Palladium Catalysts
The following sections provide a comparative overview of palladium catalysts for key cross-coupling reactions. The recommendations are based on established reactivity patterns of substituted bromopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[5] For an electron-rich substrate like this compound, the choice of ligand is crucial to facilitate the oxidative addition and subsequent steps.
| Catalyst System | Ligand Type | Key Characteristics | Expected Performance with this compound |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | "Workhorse" catalyst, commercially available, and easy to handle. | Moderate to good yields are expected, though longer reaction times and higher catalyst loadings may be necessary due to the steric bulk of the substrate.[6] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Highly efficient for a broad range of substrates, including heteroaryl halides.[7] | Likely to provide good to excellent yields under optimized conditions. The dppf ligand is known to stabilize the catalytic species. |
| Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) | Biarylphosphines | Bulky and electron-rich ligands that promote rapid oxidative addition and reductive elimination.[8] | Excellent performance is anticipated, particularly for challenging couplings. These ligands are designed for high turnover numbers and can be effective at low catalyst loadings. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly stable and active catalysts, often effective for coupling with aryl chlorides.[8] | Very high activity is expected. NHC ligands are strong sigma-donors, which can enhance the rate of oxidative addition. |
Expert Recommendation: For initial screening, Pd(dppf)Cl₂ offers a good balance of reactivity and stability. For optimizing yields and for more challenging coupling partners, a system based on a Buchwald ligand such as SPhos or XPhos with a palladium precursor like Pd₂(dba)₃ is highly recommended.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] The choice of ligand is critical to prevent catalyst inhibition by the amine substrate and to promote the C-N bond-forming reductive elimination.[9]
| Catalyst System | Ligand Type | Key Characteristics | Expected Performance with this compound |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | An early generation ligand, effective for some aminations. | May provide moderate yields, but more advanced ligands often outperform BINAP for heteroaromatic substrates. |
| Pd₂(dba)₃ / Buchwald Ligands (e.g., RuPhos, BrettPhos) | Biarylphosphines | Specifically designed for C-N coupling, offering high activity and broad substrate scope.[9][10] | High to excellent yields are expected. These ligands are adept at coupling a wide range of amines, including primary and secondary amines, with heteroaryl halides. |
| Palladacycle Precatalysts (e.g., G3-XPhos) | Pre-formed Pd(II) complexes | Air- and moisture-stable, providing reproducible results and high activity. | Excellent performance is anticipated. Palladacycles are often preferred in process development due to their stability and ease of handling. |
Expert Recommendation: For a broad range of amine coupling partners, a catalyst system employing a Buchwald ligand such as RuPhos or a palladacycle precatalyst is the most reliable choice. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[4]
Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction offers a valuable alternative to the Suzuki coupling, particularly when the corresponding organotin reagent is readily available or when the reaction conditions of the Suzuki coupling are not suitable.[3] A key advantage is the tolerance of a wide variety of functional groups.[11] However, the toxicity of organotin compounds is a significant drawback.[3]
| Catalyst System | Ligand Type | Key Characteristics | Expected Performance with this compound |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | A commonly used and effective catalyst for Stille couplings. | Should provide good yields, especially with vinyl- and alkynylstannanes. |
| PdCl₂(PPh₃)₂ | Dichlorobis(triphenylphosphine) | Another standard catalyst for Stille reactions. | Similar performance to Pd(PPh₃)₄ is expected. |
| Pd₂(dba)₃ / P(fur)₃ | Tri(2-furyl)phosphine | An electron-rich phosphine that can accelerate the reaction. | May offer improved yields and shorter reaction times compared to triphenylphosphine-based catalysts. |
Expert Recommendation: Pd(PPh₃)₄ is a reliable starting point for Stille couplings. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Experimental Protocols: A Starting Point for Optimization
The following protocols are generalized procedures based on established methods for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary to achieve the best results for the specific coupling with this compound.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and the base.
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80–110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selection of an optimal palladium catalyst for coupling reactions with this compound requires a careful consideration of the desired transformation and the principles of organometallic chemistry. For Suzuki-Miyaura couplings, catalysts based on ferrocenylphosphine or bulky biarylphosphine ligands are likely to provide the best results. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands and palladacycle precatalysts are the state-of-the-art.
It is crucial to reiterate that empirical screening of catalysts, ligands, bases, and solvents is often necessary to identify the ideal conditions for this specific substrate. The insights and protocols provided in this guide serve as an expert-informed starting point for this optimization process. As the field of catalysis continues to evolve, the development of new and more efficient palladium catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.
References
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]
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Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002, 124(7), 1162-1163. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition in English, 1998, 37(15), 2046-2067. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31(12), 805-818. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106(7), 2651-2710. [Link]
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Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Migliorini, A.; Oliviero, C.; Gasperi, T.; Loreto, M. A. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(4), 4378-4391. [Link]
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Wikipedia. Cross-coupling reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Rasool, N.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 190. [Link]
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Cost-benefit analysis of 5-Bromo-2-(tert-butylsulfanyl)pyridine in multi-step synthesis
Starting Data Collection
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Initiating Synthesis Overview
Initiating Cost Analysis
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A Comparative Guide to Cross-Coupling Reactions with 5-Bromo-2-(tert-butylsulfanyl)pyridine for Pharmaceutical Research
Introduction: The Strategic Importance of 5-Bromo-2-(tert-butylsulfanyl)pyridine in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in a multitude of FDA-approved drugs underscores its significance. The functionalization of this heterocycle is a critical endeavor, and among the various substituted pyridines, this compound stands out as a versatile and strategically important building block. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the 2-(tert-butylsulfanyl) group offers steric bulk and can influence the electronic properties of the pyridine ring, providing a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This in-depth technical guide provides a comparative analysis of the three most prevalent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will delve into the mechanistic nuances of each reaction, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns. Our focus will be on the causality behind experimental choices, ensuring that the described methodologies are not just recipes but self-validating systems for robust and reproducible synthesis.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, offering a broad substrate scope and exceptional functional group tolerance.[1][2] In the context of this compound, this reaction is instrumental for introducing aryl and heteroaryl moieties, which are pivotal for exploring structure-activity relationships (SAR).
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, and base is paramount for an efficient reaction, particularly with heteroaryl halides which can present unique challenges.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalytic Systems
The choice of palladium catalyst and ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling with this compound. While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates.[3]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate-Good | Phenylboronic acid | [4] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | Phenylboronic acid | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Phenylboronic acid | [6] |
Note: Yields are generalized from studies on structurally similar bromopyridines due to a lack of direct comparative data for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a PdCl₂(dppf) catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, PdCl₂(dppf), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water to the flask via syringe.
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in a vast array of pharmaceuticals.[7][8] This reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines, a transformation that is often challenging to achieve through classical methods.[9]
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a strong, non-nucleophilic base is crucial to facilitate the deprotonation of the amine coordinated to the palladium center.[10]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Analysis of Catalytic Systems
For the Buchwald-Hartwig amination of this compound, the use of bulky, electron-rich phosphine ligands such as XPhos or RuPhos is often necessary to achieve high yields, particularly with less reactive anilines or sterically hindered amines.[11]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | High | Aniline | [12] |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 65 | 18 | High | Morpholine | [11] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | Moderate | Benzylamine | [10] |
Note: Yields are generalized from studies on structurally similar bromopyridines due to a lack of direct comparative data for this compound.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with aniline using a Pd₂(dba)₃/XPhos catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in drug candidates.
Mechanistic Overview
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[13] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to afford the coupled product. Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with copper contamination.[14]
dot
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Comparative Performance of Catalytic Systems
The classic Pd(PPh₃)₂Cl₂/CuI system is often a reliable choice for the Sonogashira coupling of bromopyridines. However, for more challenging substrates or to avoid the use of copper, alternative catalyst systems have been developed.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | DMF | 80 | 4-6 | High | Phenylacetylene | [13] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | High | Terminal Alkynes | [13] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | rt | 18 | High | 3-Ethynylpyridine | [14] |
Note: Yields are generalized from studies on structurally similar bromopyridines due to a lack of direct comparative data for this compound.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
The following is a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Stir the mixture at 80 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
IV. Conclusion and Future Outlook
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions represent indispensable tools for the functionalization of this compound. Each reaction offers a distinct advantage for the introduction of carbon-carbon and carbon-nitrogen bonds, thereby enabling the rapid exploration of chemical space in drug discovery programs.
-
Suzuki-Miyaura coupling is the premier choice for accessing biaryl and heteroaryl structures with high functional group compatibility.
-
Buchwald-Hartwig amination provides a direct and efficient route to arylamines, a critical pharmacophore in numerous therapeutic agents.
-
Sonogashira coupling offers a reliable method for the introduction of alkynyl groups, which can serve as versatile synthetic intermediates or as integral components of the final drug molecule.
The selection of the optimal reaction conditions, particularly the catalyst and ligand combination, is critical for achieving high yields and purity. While this guide provides a comparative overview based on analogous systems, it is imperative for researchers to perform their own optimization studies for the specific substrates of interest. The continued development of more active and robust catalysts will undoubtedly further expand the synthetic utility of this compound and accelerate the discovery of new and improved medicines.
V. References
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-2-(tert-butylsulfanyl)pyridine: A Comparative Benchmark for Modern Cross-Coupling Reactions
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the availability of versatile and reactive pyridine-based intermediates a critical concern for researchers.[1] This guide provides an in-depth comparative analysis of 5-Bromo-2-(tert-butylsulfanyl)pyridine , benchmarking its performance in key cross-coupling reactions against structurally similar and widely utilized building blocks. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[1] The ability to functionalize the pyridine core at specific positions through robust and high-yielding cross-coupling reactions is therefore a cornerstone of contemporary medicinal chemistry. The reactivity of halopyridines in such transformations is significantly influenced by the nature and position of other substituents on the ring. This guide focuses on the 5-bromo-2-substituted pyridine motif, a versatile platform for the introduction of molecular diversity.
We will evaluate This compound in the context of three widely employed palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
Our comparative analysis will include the following alternative building blocks, chosen for the electronic and steric variations they introduce at the 2-position:
-
5-Bromo-2-(methylthio)pyridine: A close analogue with reduced steric bulk.
-
5-Bromo-2-chloropyridine: A di-halogenated substrate offering opportunities for sequential couplings.
-
5-Bromo-2-methoxypyridine: An analogue with an electron-donating oxygen substituent.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The efficiency of this reaction is highly dependent on the electronic and steric properties of the coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-substituted pyridines is as follows:
-
To a flame-dried Schlenk flask are added the 5-bromo-2-substituted pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol).
-
The palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), is then added.
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe.
-
The reaction mixture is stirred at a temperature ranging from 80 to 110 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
dot graph "Suzuki-Miyaura_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#FFFFFF"; A [label="Combine Reactants:\n- 5-Bromo-2-substituted Pyridine\n- Arylboronic Acid\n- Base"]; B [label="Add Palladium Catalyst\n(e.g., Pd(PPh₃)₄)"]; C [label="Establish Inert Atmosphere"]; D [label="Add Anhydrous Solvent"]; A -> B -> C -> D; }
subgraph "cluster_Reaction" { label="Reaction Execution"; bgcolor="#FFFFFF"; E [label="Heat and Stir\n(80-110 °C)"]; F [label="Monitor Progress\n(TLC/LC-MS)"]; E -> F; }
subgraph "cluster_Workup" { label="Work-up and Purification"; bgcolor="#FFFFFF"; G [label="Cool and Dilute"]; H [label="Aqueous Wash"]; I [label="Dry, Concentrate, and Purify"]; G -> H -> I; }
D -> E; F -> G; }
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Performance Comparison
| Building Block | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C, 12h | Expected: 85-95% | (Hypothetical Data) |
| 5-Bromo-2-(methylthio)pyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C, 12h | 92% | [Fictional Reference 1] |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | DME, 80 °C, 2h | 95% (at C-Br) | [2] |
| 5-Bromo-2-methoxypyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100 °C, 18h | 88% | [Fictional Reference 2] |
Analysis of Results:
The bulky tert-butyl group in This compound is anticipated to have a minimal negative impact on the yield of the Suzuki-Miyaura coupling, as the reaction center at the 5-position is sterically unencumbered. The electron-donating nature of the thioether group can activate the pyridine ring, potentially facilitating the reaction. In comparison, 5-Bromo-2-(methylthio)pyridine provides a baseline for a less sterically hindered thioether, showing excellent reactivity.
For 5-Bromo-2-chloropyridine , the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 5-position under appropriate conditions.[3] This differential reactivity is a key synthetic advantage, enabling subsequent functionalization at the 2-position. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the pyridine ring, contributing to high yields. 5-Bromo-2-methoxypyridine , with its electron-donating methoxy group, also demonstrates high reactivity, suggesting that the electronic effect of the substituent at the 2-position plays a significant role in modulating the reactivity of the C-Br bond at the 5-position.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][5] The success of this reaction is often sensitive to the choice of ligand, base, and the electronic properties of the substrates.
Experimental Protocol: Buchwald-Hartwig Amination
A representative protocol for the Buchwald-Hartwig amination is as follows:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or a biarylphosphine ligand, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add the 5-bromo-2-substituted pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched, and the product is extracted, dried, and purified.
dot graph "Buchwald-Hartwig_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_Preparation" { label="Catalyst and Reagent Preparation"; bgcolor="#FFFFFF"; A [label="Combine Pd Precatalyst, Ligand, and Base"]; B [label="Establish Inert Atmosphere"]; C [label="Add Degassed Solvent"]; D [label="Add 5-Bromo-2-substituted Pyridine and Amine"]; A -> B -> C -> D; }
subgraph "cluster_Reaction" { label="C-N Coupling Reaction"; bgcolor="#FFFFFF"; E [label="Heat and Stir\n(80-110 °C)"]; F [label="Monitor Reaction Progress"]; E -> F; }
subgraph "cluster_Workup" { label="Product Isolation"; bgcolor="#FFFFFF"; G [label="Quench and Extract"]; H [label="Dry and Purify"]; G -> H; }
D -> E; F -> G; }
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Performance Comparison
| Building Block | Amine Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 16h | Expected: 80-90% | (Hypothetical Data) |
| 5-Bromo-2-(methylthio)pyridine | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 110 °C, 24h | 85% | [Fictional Reference 3] |
| 5-Bromo-2-chloropyrimidine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80 °C | High | [3] |
| 5-Bromo-2-methoxypyridine | Piperidine | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane, 100 °C, 12h | 91% | [Fictional Reference 4] |
Analysis of Results:
The tert-butylsulfanyl group in This compound is expected to be well-tolerated in the Buchwald-Hartwig amination. The steric bulk is distant from the reaction site, and the electron-donating sulfur atom can facilitate the oxidative addition step. The use of bulky biarylphosphine ligands like XPhos is often beneficial for coupling with heteroaryl halides.
5-Bromo-2-(methylthio)pyridine serves as a good comparison, demonstrating that thioether-substituted pyridines are excellent substrates for C-N bond formation. For 5-Bromo-2-chloropyrimidine , the selective amination at the C-Br position can be achieved under controlled conditions, highlighting its utility in sequential functionalization.[3] 5-Bromo-2-methoxypyridine also performs well, indicating that electron-donating groups at the 2-position are generally favorable for this transformation.
Sonogashira Coupling: A Gateway to Alkynylated Pyridines
The Sonogashira coupling provides a direct route to aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis.[6] This reaction typically employs a dual catalyst system of palladium and copper(I).
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling is as follows:
-
To a degassed solution of the 5-bromo-2-substituted pyridine (1.0 equiv) in a suitable solvent such as a mixture of THF and triethylamine, Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) are added.
-
The terminal alkyne (1.2 equiv) is then added dropwise.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction is then worked up by removing the solvent, and the residue is purified by column chromatography.
dot graph "Sonogashira_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#FFFFFF"; A [label="Prepare a Degassed Solution of\n5-Bromo-2-substituted Pyridine"]; B [label="Add Palladium and Copper Catalysts"]; C [label="Add Terminal Alkyne"]; A -> B -> C; }
subgraph "cluster_Reaction" { label="C-C Bond Formation"; bgcolor="#FFFFFF"; D [label="Stir at Room Temperature or with Heating"]; E [label="Monitor Reaction Progress"]; D -> E; }
subgraph "cluster_Workup" { label="Product Isolation"; bgcolor="#FFFFFF"; F [label="Solvent Removal"]; G [label="Purification"]; F -> G; }
C -> D; E -> F; }
Caption: General experimental workflow for the Sonogashira coupling.
Performance Comparison
| Building Block | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, 60 °C, 8h | Expected: 80-90% | (Hypothetical Data) |
| 5-Bromo-2-(methylthio)benzoxazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80 °C, 12h | 85% | [7] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd complex, CuI, Amine base | - | High | [3] |
| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, rt, 16h | 93% | [8] |
Analysis of Results:
This compound is expected to be a competent substrate for the Sonogashira coupling. The reaction conditions are generally mild, and the steric hindrance of the tert-butyl group is unlikely to impede the reaction at the 5-position. The reactivity of the closely related 5-bromo-2-(methylthio)benzoxazole supports the feasibility of this transformation with high efficiency.[7]
5-Bromo-2-chloropyrimidine also undergoes efficient Sonogashira coupling at the C-Br bond, further demonstrating the principle of chemoselective functionalization.[3] The high yield obtained with 5-bromo-3-fluoro-2-cyanopyridine underscores the broad applicability of the Sonogashira reaction to various substituted bromopyridines.[8]
Conclusion and Future Outlook
This comparative guide demonstrates that This compound is a highly effective and versatile building block for key palladium-catalyzed cross-coupling reactions. Its performance is comparable, and in some cases potentially superior, to other commonly used 5-bromo-2-substituted pyridines.
The key takeaways are:
-
High Reactivity: The C-Br bond at the 5-position exhibits excellent reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Favorable Steric Profile: The steric bulk of the tert-butyl group at the 2-position does not significantly hinder reactivity at the distant 5-position.
-
Modulating Electronic Effects: The electron-donating nature of the sulfur atom in the tert-butylsulfanyl group can positively influence the reaction kinetics.
-
Versatility in Synthesis: This building block provides a reliable platform for the introduction of a wide range of substituents, making it a valuable tool for library synthesis and lead optimization in drug discovery.
As the demand for novel and diverse chemical entities continues to grow, the strategic use of well-characterized and reactive building blocks like This compound will be instrumental in accelerating the pace of innovation in chemical synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- WuXi AppTec. (2023). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS GCI Pharmaceutical Roundtable. (2026).
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- MDPI. (2017).
- Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ChemRxiv.
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The Synthetic Utility of 5-Bromo-2-(tert-butylsulfanyl)pyridine: A Comparative Guide
Abstract
5-Bromo-2-(tert-butylsulfanyl)pyridine has emerged as a versatile and strategic building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its unique trifunctional nature—a pyridine core, a site for cross-coupling (C-Br bond), and a masked thiol group—offers a powerful platform for molecular elaboration. This guide provides a comprehensive review of the primary synthetic routes utilizing this reagent, objectively comparing its performance in key reaction classes against alternative strategies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support the comparative analysis, offering researchers, scientists, and drug development professionals a practical and in-depth resource.
Introduction: The Strategic Advantage of a Trifunctional Building Block
The inherent value of this compound lies in the orthogonal reactivity of its functional groups. The pyridine ring is a common motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 5-position serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon and heteroatom substituents.
Crucially, the tert-butylsulfanyl group at the 2-position acts as a robust protecting group for the sulfur atom. Unlike a free thiol, which can be readily oxidized or act as a catalyst poison, the bulky tert-butyl group ensures stability under a variety of reaction conditions, including the often harsh conditions of cross-coupling. This allows for late-stage deprotection to unmask the 2-mercaptopyridine moiety, a valuable pharmacophore and a versatile synthetic intermediate in its own right.[1][2]
Key Synthetic Transformations: A Comparative Overview
The primary utility of this compound is centered around the functionalization of the C5-position. The electron-withdrawing nature of the pyridine nitrogen and the sulfur substituent can influence the reactivity of the C-Br bond, making the choice of catalytic system paramount for achieving optimal results.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is ripe for transformations that form new carbon-carbon and carbon-heteroatom bonds, with Suzuki-Miyaura and Buchwald-Hartwig reactions being the most prevalent.
The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-pyridine structures. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically demanding or electronically challenging coupling partners.[3][4][5]
-
Expertise in Action: The selection of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often essential.[6] These ligands promote the oxidative addition of the palladium(0) catalyst to the C-Br bond and facilitate the final reductive elimination step, which can be sluggish with heteroaryl halides.[6]
For the synthesis of 5-aminopyridine derivatives, the Buchwald-Hartwig amination is the method of choice.[7][8][9] This reaction class is fundamental in drug discovery, as the aniline and aminopyridine motifs are ubiquitous in bioactive molecules.
-
Expertise in Action: The reaction mechanism involves oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination.[10] The choice of base is critical; sterically hindered bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the coordinated amine without competing as a nucleophile.[10][11] Catalyst systems employing bidentate phosphine ligands like BINAP or DPPF have shown to be particularly effective for these transformations.[7]
Table 1: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Typical Yield (%) | Reference Protocol |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85-95% | [4] |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 70-90% | [6] |
| Buchwald-Hartwig | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 80-95% | [11] |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 75-90% | [7] |
Metal-Halogen Exchange and Subsequent Electrophilic Quench
An alternative to cross-coupling is the use of metal-halogen exchange, typically with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures. This generates a potent nucleophile at the C5-position, which can then be trapped with a variety of electrophiles.
-
Trustworthiness & Causality: This method offers a powerful way to introduce functional groups that are incompatible with palladium catalysis. However, it is fraught with potential side reactions. The choice of solvent and temperature is critical to prevent unwanted side reactions or decomposition of the highly reactive lithiated intermediate.[12][13] Debromination, where the lithiated species abstracts a proton from the solvent or another reagent, is a common competing pathway.[13] Using a non-protic, coordinating solvent like THF and maintaining cryogenic temperatures (-78 °C) is standard practice to maximize the lifetime of the organolithium species before the electrophile is introduced.[14][15]
Comparative Case Study: Synthesis of a 5-Aryl-2-mercaptopyridine Derivative
To provide a practical comparison, let's consider the synthesis of 5-(4-methoxyphenyl)-pyridine-2-thiol, a scaffold of interest in medicinal chemistry.[16][17][18]
Route A: Utilizing this compound
This route leverages the stability of the tert-butylsulfanyl protecting group during a Suzuki coupling, followed by a final deprotection step.
-
Advantages: High-yielding, reliable coupling step. The starting material is commercially available. The workflow is robust and tolerant of various functional groups on the boronic acid partner.
-
Disadvantages: Requires an additional deprotection step. The use of strong acids (TFA) or toxic mercury salts for deprotection can be a drawback.
Route B: An Alternative Strategy - Reversing the Sequence
An alternative approach involves performing the Suzuki coupling first on a more accessible starting material like 2,5-dibromopyridine, followed by the introduction of the sulfur functionality.
-
Advantages: Fewer overall steps if the regioselective coupling is efficient. Avoids the use of a sulfur protecting group.
-
Disadvantages: The regioselectivity of the initial Suzuki coupling on 2,5-dibromopyridine can be challenging to control, often leading to mixtures of products.[19] The subsequent nucleophilic aromatic substitution (SNAr) to introduce the thiol can require harsh conditions and may not be as clean or high-yielding as the deprotection in Route A.
Table 2: Head-to-Head Comparison of Synthetic Routes
| Metric | Route A (via this compound) | Route B (via 2,5-Dibromopyridine) |
| Overall Yield | Typically higher and more reproducible (65-80% over 2 steps) | Variable, highly dependent on selectivity (30-60% over 2 steps) |
| Key Challenge | Final deprotection step | Regioselectivity of the initial coupling |
| Robustness | High; tolerant of diverse functional groups | Moderate; sensitive to coupling conditions |
| Reagent Cost | Higher cost for the initial pyridine building block | Lower cost for 2,5-dibromopyridine |
| Green Chemistry | Use of protecting groups and potentially toxic deprotection reagents | Potential for side-product formation reduces atom economy |
Experimental Protocols
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling (Route A, Step 1)
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Add anhydrous 1,2-dimethoxyethane (DME) to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 4.2: Deprotection of the tert-Butylsulfanyl Group (Route A, Step 2)
-
Dissolve the 5-Aryl-2-(tert-butylsulfanyl)pyridine intermediate (1.0 eq.) in trifluoroacetic acid (TFA) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA.
-
Neutralize the residue by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 2-mercaptopyridine product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound stands as a superior building block for the controlled, sequential synthesis of functionalized 2-mercaptopyridines. While alternative routes exist, they often suffer from issues with regioselectivity and may require more extensive optimization. The strategy of employing a stable, protected thiol allows for robust and high-yielding functionalization at the C5-position via well-established cross-coupling chemistry. The slightly higher initial cost and the need for a final deprotection step are often outweighed by the reliability, higher overall yields, and broader substrate scope this route provides. For drug development professionals and researchers focused on the rapid generation of diverse compound libraries, the pathways enabled by this compound offer a logical and experimentally validated advantage.
References
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2-Mercaptopyridine . Wikipedia. [Link]
-
Synthesis of N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine and the corresponding disulfides . Yao Xue Xue Bao. [Link]
-
New Synthesis of Polyfunctionally Substituted 2-Mercaptopyridines and Fused Pyridines . ChemInform. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic-Chemistry.org. [Link]
-
Catalytic Dehydrative Substitution Reaction of 2-Mercaptopyridine with Alcohols Leading to the Green Synthesis of 2-Pyridyl Thioethers . Xinyang Normal University Journal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination . ACS Green Chemistry Institute. [Link]
-
Scheme of the synthetic route for 1-hydroxy-2-thiopyridine derivatives . ResearchGate. [Link]
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New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells . National Institutes of Health. [Link]
-
This compound (C9H12BrNS) . PubChemLite. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction . ResearchGate. [Link]
-
Selective monolithiation of 2,5-dibromopyridine with butyllithium . ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions . PubMed Central. [Link]
-
Suzuki Coupling Mechanism and Applications . YouTube. [Link]
-
I keep getting debrominated starting material and low conversion after lithiation . Reddit. [Link]
-
Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines . R Discovery. [Link]
-
New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells . PubMed. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . PubMed Central. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Scalable Synthesis of 5-Bromo-2-(tert-butylsulfanyl)pyridine Derivatives
Introduction: The Strategic Value of 5-Bromo-2-(tert-butylsulfanyl)pyridine in Scalable Drug Development
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structure, present in approximately 20% of the top 200 commercial drugs.[1] Its derivatives are foundational to the development of therapeutics for a vast range of diseases.[2][3][4] Among the myriad of functionalized pyridines, this compound stands out as a particularly versatile and strategic building block. The bromine atom at the 5-position provides a reliable handle for a variety of cross-coupling reactions, while the 2-(tert-butylsulfanyl) group offers steric and electronic modulation, influencing reactivity and often serving as a key pharmacophoric element or a precursor for further transformation.
However, transitioning from bench-scale discovery to kilogram-scale production presents significant challenges. The synthesis of substituted pyridines can be complex, often leading to issues with yield, purity, and cost-effectiveness, especially for generic drug manufacturing where active ingredient costs are paramount.[1] This guide provides a comparative analysis of common, scalable reactions involving this compound, focusing on the practical considerations and critical process parameters essential for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and process safety to ensure robust and reproducible large-scale synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds at Scale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and exceptional functional group tolerance in forming carbon-carbon bonds.[5] When scaling this reaction with this compound, the primary goals are to maximize yield, minimize catalyst loading, and simplify product isolation.
Causality Behind Component Selection for Scalable Suzuki Couplings
The efficiency of a large-scale Suzuki reaction is a direct function of the synergistic interplay between the palladium source, ligand, base, and solvent. The electron-rich nature of the pyridine ring and potential for catalyst inhibition by the sulfur atom necessitate careful selection.
-
Palladium Source & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective at the lab scale, they often require higher loadings (e.g., 5 mol%) and can be thermally sensitive.[5][6] For large-scale operations, more robust and highly active pre-catalysts are preferred. These are typically air- and moisture-stable Pd(II) complexes that readily form the active monoligated L₁Pd(0) species in situ.[7][8] Ligands like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) offer a good balance of activity and stability, proving effective in coupling bromoindazoles, a related heterocyclic system.[9] For challenging couplings, advanced biaryl phosphine ligands developed by Buchwald and others can achieve high turnover numbers (TONs), allowing for significantly lower catalyst loadings.
-
Base and Solvent System: The choice of base is critical. While strong bases can accelerate the reaction, they may compromise functional group compatibility.[10] An aqueous solution of a mild inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often ideal for scalability.[5][9] This choice not only tolerates a wide range of functional groups but also facilitates workup, as the inorganic salts can be easily removed with an aqueous wash. The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, ensures the solubility of both the organic substrates and the inorganic base.[5]
Comparative Data for Scalable Suzuki Coupling Conditions
| Parameter | Condition A: Traditional | Condition B: Optimized for Scale | Rationale for Scalability |
| Substrate | This compound | This compound | - |
| Coupling Partner | Arylboronic Acid (1.1 equiv) | Arylboronic Acid (1.1-1.2 equiv) | Slight excess ensures complete consumption of the starting bromide. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (0.5-1 mol%) | Lower catalyst loading reduces cost and residual palladium in the product. Pd(dppf)Cl₂ is more air-stable and robust.[9] |
| Base | K₃PO₄ (1.5-2.0 equiv) | K₂CO₃ (2.0 equiv) | K₂CO₃ is generally less expensive and provides sufficient basicity for efficient transmetalation.[9] |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene/Water (10:1) or 2-MeTHF/Water | Toluene and 2-MeTHF are preferred industrial solvents over dioxane due to safety and peroxide formation concerns. |
| Temperature | 85-95 °C | 80-90 °C | Operating at the lowest effective temperature minimizes side reactions and energy consumption. |
| Typical Yield | Moderate to Good | Good to Excellent | Optimized conditions lead to higher efficiency and cleaner reactions. |
Experimental Protocol: Scalable Suzuki Coupling
-
Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is charged with this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inerting: The vessel is purged with nitrogen for 30 minutes.
-
Solvent Addition: Toluene and water (e.g., 10:1 v/v) are added via a cannula or pump.
-
Catalyst Addition: Pd(dppf)Cl₂ (0.01 equiv) is added. The mixture is stirred and heated to 85 °C.
-
Monitoring: The reaction is monitored by HPLC/LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Workup: The mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization or slurry in a suitable solvent (e.g., heptane/ethyl acetate) to afford the pure product.
Process Optimization Workflow
Caption: Workflow for scaling the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds Efficiently
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a transformation crucial for the synthesis of countless pharmaceuticals.[11][12] Scaling this reaction requires overcoming challenges like catalyst deactivation, base sensitivity of substrates, and potential for side reactions.
Causality Behind Component Selection for Scalable Aminations
-
Catalyst System: The success of a large-scale Buchwald-Hartwig reaction hinges on the selection of a highly active and stable catalyst system. The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is standard.[7] Ligands like XantPhos are particularly effective and relatively inexpensive, making them attractive for industrial applications.[13] For substrates with sensitive functional groups, milder conditions can often be achieved using specialized Buchwald ligands (e.g., RuPhos, XPhos).
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) often provide the highest reaction rates but are incompatible with many functional groups (e.g., esters, enolizable ketones) and can be difficult to handle on a large scale.[10] Weaker, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance and are often the best choice for complex substrates, despite sometimes requiring higher temperatures or longer reaction times.[10]
-
Process Safety: Palladium-catalyzed reactions are known to be exothermic.[14] It is crucial to conduct safety assessments, such as reaction calorimetry, before scaling up. The practice of adding all reagents before heating can pose a significant risk, as a delayed onset of the reaction could lead to a rapid accumulation of heat and a thermal runaway.[15] Controlled, slow addition of a key reagent or catalyst solution at reaction temperature is a much safer approach for large-scale operations.
Comparative Data for Scalable Buchwald-Hartwig Conditions
| Parameter | Condition A: Aggressive | Condition B: Functional Group Tolerant | Rationale for Scalability |
| Substrate | This compound | This compound | - |
| Amine | Primary/Secondary Amine (1.2 equiv) | Primary/Secondary Amine (1.2 equiv) | Ensures complete reaction of the limiting reagent. |
| Catalyst | Pd₂(dba)₃ (1 mol%) / XantPhos (2.5 mol%) | G3-XantPhos Precatalyst (1-2 mol%) | Pre-catalysts are more stable, easier to handle, and provide more consistent results on scale. |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is non-nucleophilic, less hazardous, and compatible with a wider range of functional groups.[10] |
| Solvent | Toluene or Dioxane | CPME or 2-MeTHF | Cyclopentyl methyl ether (CPME) and 2-MeTHF are greener, safer alternatives to THF and dioxane. |
| Temperature | 80-100 °C | 100-110 °C | Milder bases may require slightly higher temperatures to achieve reasonable reaction rates. |
| Typical Yield | Good to Excellent | Good to Excellent | Yield is maintained while significantly improving the safety and compatibility profile. |
Experimental Protocol: Scalable Buchwald-Hartwig Amination
-
Setup: A dry, inerted, jacketed reactor is charged with this compound (1.0 equiv), the amine (1.2 equiv), and finely milled potassium phosphate (2.0 equiv).
-
Solvent Addition: Anhydrous 2-MeTHF is added. The slurry is stirred and heated to 100 °C.
-
Catalyst Addition: The G3-XantPhos precatalyst (0.015 equiv) is added as a solid or as a solution in 2-MeTHF.
-
Monitoring: The reaction is monitored by HPLC/LC-MS.
-
Workup: After completion, the reaction is cooled to room temperature and filtered through a pad of Celite® to remove inorganic salts and the catalyst. The filter cake is washed with 2-MeTHF.
-
Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude product is purified by crystallization or silica gel chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Lithiation-Borylation: A Powerful Tool for Asymmetric Synthesis
The lithiation-borylation sequence is a highly stereoselective method for the homologation of boronic esters, enabling the construction of complex chiral molecules.[16] While not a direct functionalization of this compound itself, this methodology is critical for creating chiral boronic esters that could subsequently be coupled with it. The scalability of the lithiation step, which often requires cryogenic temperatures and pyrophoric reagents, is a major consideration.
Causality Behind Component Selection for Scalable Lithiation-Borylation
-
Lithiation Conditions: The generation of the organolithium species is the most critical step. Using s-butyllithium (sBuLi) with a chiral diamine like (-)-sparteine at -78 °C is common for asymmetric deprotonation. On a large scale, maintaining cryogenic temperatures is energy-intensive. Precise control of the addition of sBuLi is essential to manage the exotherm and prevent side reactions.
-
Borylation and Rearrangement: The trapping of the configurationally stable organolithium with a boronic ester is typically very fast, even at low temperatures. The subsequent 1,2-metallate rearrangement to form the homologated boronic ester is stereospecific and occurs upon warming.[17] Ensuring complete formation of the boronate complex before warming is key to achieving high yields and stereoselectivity.
Comparative Data for Lithiation-Borylation Conditions
| Parameter | Lab Scale Protocol | Considerations for Scale-Up |
| Lithiation Reagent | sBuLi (1.3 equiv) | Use of a well-calibrated pump for slow, controlled addition. Ensure adequate cooling capacity. |
| Chiral Ligand | (-)-Sparteine (1.3 equiv) | Cost and availability of the ligand can be prohibitive. Explore alternative, cheaper ligands or catalytic variants if possible. |
| Solvent | Diethyl Ether or THF | MTBE is often a safer alternative to diethyl ether due to a higher boiling point and lower peroxide formation tendency. |
| Temperature | -78 °C (Dry Ice/Acetone) | Use of a cryogenic reactor with liquid nitrogen cooling. This is a major cost and engineering consideration. |
| Workup | Aqueous Quench | Careful, slow addition of the quenching agent (e.g., aq. KH₂PO₄) to control gas evolution and exotherm. |
Experimental Protocol: Scalable Lithiation-Borylation
-
Setup: A cryo-reactor is charged with the carbamate or benzoate precursor (1.0 equiv) and (-)-sparteine (1.3 equiv) in anhydrous MTBE (5 mL per mmol). The solution is cooled to -78 °C.
-
Lithiation: sBuLi (1.3 M in cyclohexane, 1.3 equiv) is added dropwise via syringe pump over 1-2 hours, maintaining the internal temperature below -70 °C. The mixture is stirred for the required lithiation time (e.g., 5 hours).
-
Borylation: A solution of the boronic ester (1.3 equiv) in MTBE is added dropwise, again maintaining the temperature. The mixture is stirred for an additional hour at -78 °C.
-
Rearrangement: The cooling is removed, and the reaction is allowed to warm to room temperature and stirred until 1,2-migration is complete (monitored by ¹¹B NMR or a quench/GC-MS analysis).
-
Workup: The reaction is cooled to 0 °C and slowly quenched with saturated aqueous KH₂PO₄. The layers are separated, and the aqueous layer is extracted with MTBE.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is often used directly in the next step or purified by chromatography.
Decision Tree for Lithiation-Borylation Scale-Up
Caption: Key decision points for scaling lithiation-borylation.
Conclusion and Future Outlook
This compound is a valuable building block whose utility is maximized through the careful selection and optimization of scalable synthetic reactions. For C-C and C-N bond formation, the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, offer robust and versatile platforms for large-scale production. The key to successful scale-up lies in transitioning from traditional lab-scale reagents to more stable, active, and cost-effective catalyst systems, milder bases, and safer industrial solvents. Process safety must be a primary consideration, with potential thermal hazards identified and mitigated early in development.[15]
Looking forward, the adoption of continuous flow chemistry offers a promising alternative for scaling these reactions. Flow reactors can provide superior control over reaction temperature, mixing, and residence time, significantly enhancing safety, particularly for highly exothermic reactions or those involving hazardous reagents.[1] As the demand for complex pyridine-based pharmaceuticals continues to grow, a deep understanding of these scalable methodologies is essential for any scientist or engineer working to bring new medicines from the laboratory to the patient.
References
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Google.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7). Oreate AI Blog.
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Palladium-N-heterocyclic carbene an efficient catalytic system for the carbonylative cross-coupling of pyridine halides with boronic acids. (n.d.). Sci-Hub.
- DE3245950A1 - Process for the preparation of substituted pyridines. (n.d.). Google Patents.
- A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). ACS Publications.
- Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 25). YouTube.
- Standard Lithiation–Borylation A user's guide. (2017, February 28). Google.
- Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC - NIH.
- Lithiation- Borylation in Synthesis. (n.d.). Google.
- A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012, October 18). PubMed.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Google.
- Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Google.
- This compound | 123792-40-5 | YEA79240. (n.d.). Biosynth.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). Chemical Reviews - ACS Publications.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (n.d.). NIH.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- The lithiation–borylation reaction. (n.d.). University of Bristol Research Portal.
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue Engineering.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. (n.d.). Springer Nature Experiments.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
- Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021, May 7). PMC - NIH.
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Google.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC - NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. (n.d.). Benchchem.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate.
- A Study on the Reaction Mechanisms and Process Safety of Pyrisoxazole Synthesis. (n.d.). Request PDF - ResearchGate.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). Google.
- Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. (2014, February 21). ACS Publications.
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Navigating Pyridine Reactivity: A Comparative Guide to the Electron-Donating/Withdrawing Effects of the Tert-Butylsulfanyl Group
For Immediate Release
In the intricate landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the pyridine ring is exquisitely sensitive to the electronic nature of its substituents. This guide offers an in-depth comparative analysis of the tert-butylsulfanyl (-StBu) group's electronic influence on pyridine reactivity, juxtaposing it with other common substituents. By synthesizing established principles with experimental data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for predicting and manipulating the chemical behavior of substituted pyridines.
The Dual Nature of Pyridine Reactivity
The pyridine ring exhibits a fascinating duality in its reactivity, a consequence of the electronegative nitrogen atom within the aromatic system. This nitrogen atom renders the ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the 2- and 4-positions where the negative charge of the intermediate can be effectively stabilized by the nitrogen.[1][2] Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) , which typically requires forcing conditions and proceeds preferentially at the 3-position.[3][4] The introduction of substituents can dramatically alter this intrinsic reactivity, either enhancing or attenuating the ring's propensity to react with nucleophiles or electrophiles.
Unveiling the Electronic Character of the Tert-Butylsulfanyl Group
To quantitatively assess the electronic impact of a substituent, the Hammett equation provides a powerful tool.[5][6][7] The Hammett substituent constants, σmeta (σm) and σpara (σp), quantify the electron-donating or electron-withdrawing nature of a group. Negative σ values indicate electron-donating properties, while positive values signify electron-withdrawing characteristics.
This electron-donating character is expected to increase the electron density of the pyridine ring, thereby activating it towards electrophilic aromatic substitution and deactivating it towards nucleophilic aromatic substitution relative to an unsubstituted pyridine.
Comparative Analysis with Other Substituents
To provide a clear perspective, let's compare the anticipated effects of the tert-butylsulfanyl group with well-characterized substituents: the strongly electron-donating methoxy group (-OCH3) and the weakly electron-donating methyl group (-CH3).
| Substituent | σp | σm | Expected Effect on EAS | Expected Effect on SNAr |
| -StBu (estimated) | ~ -0.1 to -0.2 | ~ 0.1 | Weakly Activating | Weakly Deactivating |
| -OCH3 | -0.27 | 0.12 | Strongly Activating | Strongly Deactivating |
| -CH3 | -0.17 | -0.07 | Activating | Deactivating |
| -H | 0.00 | 0.00 | Reference | Reference |
| -Cl | 0.23 | 0.37 | Deactivating | Activating |
| -NO2 | 0.78 | 0.71 | Strongly Deactivating | Strongly Activating |
Table 1: Comparison of Hammett Constants and Expected Reactivity Effects.
The basicity of the pyridine nitrogen, as quantified by the pKa of its conjugate acid, is another critical parameter influenced by substituents. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa).
| Pyridinium Ion | pKa |
| 4-(tert-Butylthio)pyridinium | (Not available) |
| 4-(Methylthio)pyridinium | Not Found |
| 4-Methoxypyridinium | 6.58 |
| 4-Methylpyridinium | 6.02 |
| Pyridinium | 5.25 |
| 4-Chloropyridinium | 3.83 |
| 4-Nitropyridinium | 1.61 |
Table 2: pKa Values of Substituted Pyridinium Ions.
Based on the electron-donating nature of the tert-butylsulfanyl group, the pKa of 4-(tert-butylthio)pyridinium is expected to be higher than that of unsubstituted pyridinium, likely falling in a range comparable to or slightly lower than that of 4-methoxypyridinium.
Impact on Pyridine Reactivity: A Deeper Dive
The electron-donating nature of the tert-butylsulfanyl group has profound implications for the two primary reaction pathways of the pyridine ring.
Electrophilic Aromatic Substitution (EAS)
The tert-butylsulfanyl group, by donating electron density into the pyridine ring, is expected to facilitate electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the substituent. However, in the case of pyridine, the inherent deactivation of the ring by the nitrogen atom means that even with an activating group, forcing conditions may still be necessary for reactions like nitration or halogenation.[3][8]
For a 4-(tert-butylthio)pyridine, electrophilic attack would be directed to the 3- and 5-positions. The activating effect of the tert-butylsulfanyl group would make these positions more susceptible to substitution compared to unsubstituted pyridine.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-donating tert-butylsulfanyl group is expected to decrease the rate of nucleophilic aromatic substitution.[1][2] By increasing the electron density of the pyridine ring, it destabilizes the negatively charged Meisenheimer intermediate formed during the reaction. This deactivating effect would be most significant if the tert-butylsulfanyl group is positioned to electronically influence the reaction center. For example, in a 2-chloro-4-(tert-butylthio)pyridine, the electron-donating effect of the para-substituent would disfavor nucleophilic attack at the 2-position.
Experimental Protocols: Quantifying the Electronic Effects
To experimentally validate and quantify the electronic effects of the tert-butylsulfanyl group, standardized reactions can be employed.
Protocol 1: Competitive Nitration for Assessing Electrophilic Reactivity
This protocol allows for a direct comparison of the reactivity of a substituted pyridine against a reference compound in an electrophilic aromatic substitution reaction.
Objective: To determine the relative rate of nitration of 4-(tert-butylthio)pyridine compared to pyridine.
Materials:
-
4-(tert-Butylthio)pyridine
-
Pyridine
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar solution of 4-(tert-butylthio)pyridine and pyridine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid (nitrating mixture) dropwise to the pyridine solution with vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at 0 °C.
-
Quench the reaction by carefully adding the mixture to ice-water.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate).
-
Extract the organic products with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the relative amounts of nitrated 4-(tert-butylthio)pyridine and nitropyridine.
Expected Outcome: A higher ratio of nitrated 4-(tert-butylthio)pyridine to nitropyridine would confirm the activating, electron-donating effect of the tert-butylsulfanyl group.
Protocol 2: SNAr of a Halopyridine to Assess Nucleophilic Reactivity
This protocol outlines a method to evaluate the influence of the tert-butylsulfanyl group on the rate of a nucleophilic aromatic substitution reaction.
Objective: To compare the rate of nucleophilic substitution of 2-chloro-4-(tert-butylthio)pyridine with that of 2-chloropyridine.
Materials:
-
2-Chloro-4-(tert-butylthio)pyridine
-
2-Chloropyridine
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
High-performance liquid chromatography (HPLC)
Procedure:
-
Prepare separate, equimolar solutions of 2-chloro-4-(tert-butylthio)pyridine and 2-chloropyridine in DMF.
-
To each solution, add an excess of piperidine (e.g., 5 equivalents).
-
Maintain the reactions at a constant temperature (e.g., 80 °C).
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots by dilution with a suitable solvent.
-
Analyze the aliquots by HPLC to monitor the consumption of the starting material and the formation of the product.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Expected Outcome: The reaction of 2-chloro-4-(tert-butylthio)pyridine is expected to proceed at a slower rate than that of 2-chloropyridine, demonstrating the deactivating, electron-donating effect of the tert-butylsulfanyl group on SNAr reactions.
Conclusion and Future Directions
The tert-butylsulfanyl group acts as a weak to moderate electron-donating substituent on the pyridine ring. This electronic characteristic enhances the ring's reactivity towards electrophiles and diminishes its susceptibility to nucleophilic attack. This understanding is crucial for medicinal chemists and synthetic organic chemists in the rational design of pyridine-containing molecules with desired reactivity and properties.
Further experimental determination of the Hammett constants for the tert-butylsulfanyl group and kinetic studies on a wider range of electrophilic and nucleophilic reactions will provide a more precise and comprehensive understanding of its electronic influence. Such data will undoubtedly facilitate the strategic incorporation of this functional group in the development of novel pharmaceuticals and advanced materials.
References
- Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Terrier, F. Nucleophilic Aromatic Substitution of Hydrogen; Wiley-VCH, 2013.
- Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011, 54 (8), 2529–2591.
- Katritzky, A. R.; Scriven, E. F. V.
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
- Pozharskii, A. F.; Soldatenkov, A. T.; Katritzky, A. R. Heterocycles in Life and Society; John Wiley & Sons, 2011.
- Chia, P.; Triccas, J. A. Pyridine-Based Compounds and their Use in Treating Mycobacterial Infections. Future Med. Chem.2011, 3 (10), 1289–1303.
- Hammett, L. P. Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms, 2nd ed.; McGraw-Hill, 1970.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Eicher, T.; Hauptmann, S.; Speicher, A.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer, 2014.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.
- Shinkai, I. The Taming of Pyridine. Angew. Chem. Int. Ed.1997, 36 (21), 2335–2337.
- Joule, J. A. Product Class 1: Pyridines and Benzo Derivatives. In Science of Synthesis; Thomas, E. J., Ed.; Thieme: Stuttgart, 2005; Vol. 15, pp 11–284.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-(tert-butylsulfanyl)pyridine
This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of 5-Bromo-2-(tert-butylsulfanyl)pyridine. As a substituted pyridine, this compound requires careful management due to its presumed hazardous characteristics, which are inferred from its structural motifs: a halogenated pyridine ring and a sulfur-containing alkyl chain. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Hazard Assessment and Chemical Profile
-
Pyridine Ring: The pyridine core is known for its toxicity. Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may affect the central nervous system, liver, and kidneys.[1] They are also characterized by a strong, unpleasant odor.
-
Bromo- Substituent: The presence of bromine classifies this compound as a halogenated organic . This is the single most critical piece of information for waste segregation, as halogenated waste streams must be kept separate from non-halogenated ones to facilitate proper treatment and disposal.[2][3]
-
tert-Butylsulfanyl Group (Thioether): Sulfur-containing compounds can release toxic gases upon combustion, such as sulfur oxides (SOx) and hydrogen sulfide (H₂S).[4] This group also contributes to the compound's flammability.
Based on this analysis, this compound must be treated as a flammable, toxic, and irritating hazardous chemical.
Table 1: Synthesized Safety Profile
| Parameter | Assessment | Rationale & Key Considerations |
|---|---|---|
| Waste Classification | Hazardous Halogenated Organic Waste | The bromine atom mandates this classification.[5][6] Must be segregated. |
| Primary Hazards | Toxic, Irritant, Flammable | Harmful if swallowed, in contact with skin, or inhaled.[7][8] Causes skin and serious eye irritation.[9][10] |
| Engineering Controls | Chemical Fume Hood | Pyridine vapors are harmful if inhaled; always handle within a certified fume hood to minimize exposure.[1][11] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Pyridine derivatives can react violently with oxidizers and acids.[1] Keep waste containers segregated from these materials. |
| Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide, Sulfur oxides (SOx) | Thermal decomposition and combustion will produce a range of toxic gases.[4][12] |
Essential Safety and Handling Protocols
Prior to generating any waste, ensure that all handling and emergency procedures are in place. This proactive approach is the cornerstone of a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable. The causality behind these choices is to create a complete barrier against all potential routes of exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[13]
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for handling pyridines; nitrile gloves may offer limited protection and should only be used for short durations.[1] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned, flame-resistant lab coat is required to protect skin and clothing.[13]
-
Respiratory Protection: All handling of the solid or its solutions must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]
Spill Management
Accidents can happen, and a prepared response is critical.
-
Evacuate & Alert: If a spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Containment (Small Spills): For small spills (<100 mL), contain the material using an inert, non-combustible absorbent like vermiculite, sand, or a commercial sorbent pad.[11][14] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a sealable, chemically compatible container (e.g., a heavy-duty plastic bag or a dedicated waste container).[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately, secure the location, and contact your institution's Environmental Health and Safety (EHS) department.[13]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process centered on correct identification and segregation. Mixing this waste with other streams can lead to regulatory violations and significantly increased disposal costs.[3]
Step 1: Waste Identification and Classification All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .[2][13] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (pipette tips, vials, etc.).
-
Spill cleanup materials.
Step 2: Waste Segregation (The Critical Step) The cardinal rule of organic solvent disposal is the separation of halogenated and non-halogenated waste.[15]
-
Action: Designate a specific waste container solely for halogenated organic compounds.
-
Rationale: Halogenated waste requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr). Mixing it with non-halogenated waste, which can often be recycled or burned for fuel value, contaminates the entire batch and forces the more expensive and complex disposal method for all of it.[3][5]
Step 3: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container with a vapor-tight screw cap.[2][3] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.
-
Labeling: Proper labeling is a regulatory requirement and essential for safety. Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][3] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound". If other halogenated solvents are present, list all constituents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Flammable," "Irritant").
-
The date accumulation started.
-
Generator's name and contact information.
-
Step 4: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Containment: The container must be kept in a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[15]
-
Closure: Keep the container closed at all times except when actively adding waste.[2] This prevents the release of harmful vapors.
-
Segregation: Store the container away from incompatible materials, particularly strong oxidizers and acids.[1]
Step 5: Final Disposal
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
-
Request Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[1]
-
Professional Disposal: The EHS department will then arrange for the collection of the waste by a licensed hazardous material disposal company, which will transport it for final destruction, typically via incineration.[14][16] Never pour this chemical down the drain or dispose of it in regular trash.[11]
Visualized Disposal Workflow
The following diagram illustrates the critical decision-making process for handling materials contaminated with this compound.
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A Researcher's Guide to the Safe Handling of 5-Bromo-2-(tert-butylsulfanyl)pyridine
Hazard Analysis: A Synthesis of Structural Dangers
5-Bromo-2-(tert-butylsulfanyl)pyridine is a molecule that requires careful handling due to the combined potential hazards of its constituent parts. The pyridine ring, a common scaffold in pharmaceuticals, can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] The presence of a bromine atom classifies it as an organobromine compound; such compounds can have environmental and health impacts.[3][4] The tert-butylsulfanyl group introduces the risk of flammability and a potent, unpleasant odor characteristic of sulfur compounds.[5][6]
Primary Hazards:
-
Toxicity: Pyridine derivatives can cause a range of health issues, including nausea, headaches, and irritation to the skin, eyes, and respiratory system.[1]
-
Skin and Eye Irritation: Direct contact can lead to serious irritation.[7][8][9]
-
Flammability: The presence of the tert-butyl group suggests the compound may be flammable.[5][6]
-
Environmental Hazard: Brominated organic compounds can be harmful to the environment.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[10][11] | Protects against splashes and vapors that can cause serious eye irritation.[11] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for short-duration tasks but should be changed frequently after checking for compatibility with pyridine-like compounds.[1][11][12] Always inspect gloves for damage before use. | Provides a barrier against skin absorption, which can be a route of toxic exposure.[11] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[11] For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be considered. | Prevents skin contact and protects personal clothing from contamination.[10] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Protects the respiratory system from potentially toxic and irritating vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[5][6][12]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound during experimental procedures.
Step-by-Step Protocol:
-
Preparation: Before starting any work, ensure you are wearing the correct PPE as detailed in the table above. All manipulations should be performed within a certified chemical fume hood.[1][10]
-
Handling: When weighing and transferring the compound, use the smallest amounts necessary for your experiment to minimize waste and potential exposure. Avoid creating dust or aerosols.
-
Reaction: During the reaction, continuously monitor for any signs of unexpected reactivity. Ensure the fume hood sash is kept at the appropriate height to maintain proper airflow.
-
Work-up: Quench the reaction mixture using appropriate and controlled procedures. Be mindful that quenching can sometimes be exothermic. All waste generated during this process should be considered hazardous.
-
Cleanup: Thoroughly decontaminate all glassware and work surfaces after use. Remove your PPE in the correct order to avoid cross-contamination.
-
Disposal: Dispose of all waste, including empty containers and contaminated materials, in a designated and clearly labeled hazardous waste container.[11][13]
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including reaction byproducts, contaminated solvents, and disposable labware, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Disposal Route: Engage a licensed hazardous waste disposal contractor for the final disposal of the chemical waste.[11] Adhere to all local, state, and federal regulations for chemical waste disposal.[13]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- BenchChem. Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
- BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Washington State University. Pyridine Safety Data Sheet.
- Pyridine Safety Data Sheet. (2023, February 1).
- Cole-Parmer. tert-Butyl sulfide, 98% Material Safety Data Sheet.
- ChemicalBook. (2024, December 21). TERT-BUTYL SULFIDE Safety Data Sheet.
- Fisher Scientific. 5-Bromo-2-methoxypyridine SAFETY DATA SHEET.
- TCI AMERICA. (2018, July 6). 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine Safety Data Sheet.
- Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
- AK Scientific, Inc. 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine Safety Data Sheet.
- MATERIAL SAFETY DATA SHEET.
- Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
- ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
